2-(Tritylamino)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(tritylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBJDZSBNDAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389551 | |
| Record name | 2-(tritylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-16-4 | |
| Record name | 2-[(Triphenylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tritylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Tritylamino)ethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tritylamino)ethanol, also known as N-Tritylethanolamine, is a valuable bifunctional organic compound that incorporates a bulky, acid-labile trityl protecting group on an amino alcohol scaffold. This structure makes it a significant intermediate in organic synthesis, particularly in the construction of complex molecules where selective protection of a primary amine is required while leaving a primary hydroxyl group available for subsequent reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of bioactive molecules.
Chemical Structure and Identifiers
The structure of this compound consists of an ethanolamine backbone where the nitrogen atom is substituted with a triphenylmethyl (trityl) group. This bulky trityl group provides steric hindrance and defines the compound's primary role as a protected amine.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24070-16-4[1] |
| Molecular Formula | C₂₁H₂₁NO[1] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO |
| InChI | InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 |
| InChIKey | GHSBJDZSBNDAGL-UHFFFAOYSA-N |
| Synonyms | N-Tritylethanolamine, 2-(Triphenylmethylamino)ethanol, N-Trityl-2-aminoethanol, Ethanol, 2-[(triphenylmethyl)amino]- |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by the interplay between the polar amino alcohol portion and the large, nonpolar trityl group.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 303.40 g/mol | [2] |
| Appearance | Solid / Amorphous powder | |
| Melting Point | 85-86 °C | [3] |
| Boiling Point | Data not available (likely decomposes) | |
| Exact Mass | 303.16200 | [1] |
| LogP | 3.56 - 3.95 | [1][2] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 6 | [2] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
Solubility
Experimental solubility data for this compound is not widely published. However, based on its structure, a qualitative solubility profile can be inferred:
-
Insoluble in Water: The large, hydrophobic triphenylmethyl group dominates the molecule, making it insoluble in aqueous solutions.
-
Soluble in Polar Aprotic and Halogenated Solvents: Expected to be soluble in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.
-
Soluble in Polar Protic Solvents: Likely soluble in alcohols such as ethanol and methanol.
-
Sparingly Soluble to Insoluble in Nonpolar Solvents: Expected to have low solubility in aliphatic hydrocarbons like hexane and heptane.
Spectroscopic Properties
-
¹H NMR: The spectrum would show characteristic signals for the trityl group's aromatic protons, typically as a complex multiplet in the 7.2-7.5 ppm range. The two methylene groups (-CH₂-N and -CH₂-O) would appear as triplets or complex multiplets in the 2.5-4.0 ppm range. Signals for the -NH and -OH protons would also be present, with chemical shifts that are variable depending on the solvent and concentration.
-
¹³C NMR: The spectrum would be characterized by multiple signals in the aromatic region (approx. 126-145 ppm) corresponding to the trityl group carbons. The quaternary carbon of the trityl group would appear around 70-80 ppm. The two aliphatic carbons would have distinct signals, with the carbon adjacent to the oxygen (-CH₂-O) being more deshielded (approx. 60-65 ppm) than the carbon adjacent to the nitrogen (-CH₂-N, approx. 40-45 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹, an N-H stretch around 3300 cm⁻¹, C-H stretches for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and strong C-C aromatic stretches around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 303.4. A prominent fragment would be the highly stable trityl cation [C(Ph)₃]⁺ at m/z 243.
Synthesis and Experimental Protocols
This compound is typically synthesized by the nucleophilic substitution of a trityl halide with ethanolamine. The amine is a stronger nucleophile than the hydroxyl group, leading to selective N-tritylation.
Synthesis Workflow
Figure 2: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.
-
Materials:
-
Ethanolamine (2-aminoethanol)
-
Triphenylchloromethane (Trityl chloride)
-
Isopropanol (Solvent)
-
Ice-cold water
-
-
Procedure:
-
A solution of ethanolamine (4.0 equivalents) in isopropanol is prepared in a reaction vessel and stirred until homogeneous.
-
Trityl chloride (1.0 equivalent) is added slowly to the solution over 1 hour, with stirring. The reaction temperature is maintained below 30°C. During this addition, ethanolamine hydrochloride precipitates as a white solid.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The precipitated ethanolamine hydrochloride is removed by filtration.
-
The filtrate is then slowly poured into a separate vessel containing ice-cold water, causing the desired product to precipitate.
-
The precipitated this compound is collected by filtration.
-
The solid product is dried in a vacuum oven at a temperature not exceeding 50°C to yield the final product.
-
Reactivity and Use as a Protective Group
The primary utility of this compound stems from the properties of the N-trityl group. This group serves as an effective protecting group for the primary amine.
-
Stability: The N-trityl bond is stable to basic, neutral, and many nucleophilic conditions. This allows for chemical transformations to be performed on other parts of the molecule, such as the free hydroxyl group.
-
Lability: The group is readily cleaved under mild acidic conditions. The mechanism proceeds via the formation of the highly stable triphenylmethyl carbocation. This acid sensitivity allows for selective deprotection in the presence of other, more robust protecting groups (e.g., Boc, Cbz under certain conditions).
Figure 3: Conceptual workflow for using this compound in synthesis.
Deprotection Protocol
A general procedure for the deprotection of an N-trityl group involves treatment with a mild acid.
-
Materials:
-
N-trityl protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Formic Acid (88-97%)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
The N-trityl protected compound is dissolved in DCM.
-
A solution of TFA in DCM (e.g., 1-5%) or formic acid is added to the mixture at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to separate the deprotected amine from the triphenylmethanol byproduct.
-
Applications in the Synthesis of Bioactive Molecules
While this compound may not be a direct precursor to a specific marketed drug, N-trityl protected amino alcohols are a critical class of building blocks in drug discovery and development. Their ability to introduce a chiral amino alcohol moiety is particularly important.
-
Synthesis of Chiral Ligands: Proline-derived amino alcohols, synthesized from N-tritylprolinal, are highly effective chiral ligands in asymmetric catalysis, a key technology in modern pharmaceutical manufacturing.
-
Building Blocks for Natural Products and Analogs: The 1,2-amino alcohol motif is present in numerous biologically active molecules. For instance, this structural unit is found in natural products like the potent anticancer agent dolastatin and in various serine protease inhibitors. The use of N-trityl protected synthons allows for the controlled, stereoselective construction of these complex targets.
-
Pseudopeptide Synthesis: N-trityl amino alcohols can be used in the synthesis of pseudopeptides, which are peptide mimics with modified backbones. These compounds are explored in drug discovery for their potential to inhibit protein-protein interactions or protein aggregation, which is relevant in neurodegenerative diseases.
Conclusion
This compound is a synthetically versatile intermediate whose value is defined by the robust yet easily removable N-trityl protecting group. It provides chemists with a stable scaffold to perform reactions on its hydroxyl group before liberating the primary amine under mild acidic conditions. While a lack of readily available spectroscopic and physical data presents a minor challenge, its straightforward synthesis and the well-understood reactivity of the trityl group ensure its continued relevance. For researchers in organic synthesis and drug development, this compound and related N-trityl amino alcohols remain important tools for the efficient and selective construction of complex, biologically relevant molecules.
References
An In-depth Technical Guide to the Synthesis of 2-(Tritylamino)ethanol from Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Tritylamino)ethanol, a valuable intermediate in organic and medicinal chemistry. The document details the core synthetic methodologies, purification protocols, and deprotection strategies, supported by quantitative data and experimental procedures.
Introduction
This compound, also known as N-tritylethanolamine, is a protected form of ethanolamine where the bulky trityl (triphenylmethyl) group selectively shields the primary amine. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at the hydroxyl group without interference from the more nucleophilic amine. The trityl group can be readily removed under mild acidic conditions, making it an ideal protecting group in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will explore the synthesis of this compound from ethanolamine and trityl chloride.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between ethanolamine and trityl chloride. The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. The reaction proceeds via an SN1 mechanism, favored by the stability of the tertiary trityl carbocation intermediate. The choice of solvent and base is critical to the reaction's efficiency and yield.
Reaction Parameters and Quantitative Data
Several methods for the synthesis of this compound have been reported, with variations in solvents, bases, reaction times, and temperatures. A summary of these conditions and the corresponding reported yields is presented in the table below for easy comparison.
| Reference | Solvent | Base | Temperature | Time | Yield (%) | Notes |
| US Patent 5,389,654 | Isopropanol | Excess Ethanolamine | Room Temperature to 30°C | 2 hours | 98% | Ethanolamine hydrochloride precipitates out. |
| PrepChem | Pyridine | Pyridine | Reflux | 15 hours | Not specified | Crude product precipitated with water. |
| Chegg | Acetonitrile | Ethanolamine | Room Temperature | 30 minutes | Not specified | Product precipitated with water. |
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on established literature procedures.
Protocol 1: High-Yield Synthesis in Isopropanol
This protocol is adapted from US Patent 5,389,654 and is notable for its high reported yield.
-
Materials:
-
Ethanolamine (98%)
-
Trityl chloride (97%)
-
Isopropanol
-
Ice-cold water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve ethanolamine (4 equivalents) in isopropanol.
-
Slowly add trityl chloride (1 equivalent) to the stirred solution over 1 hour, maintaining the temperature below 30°C.
-
A white precipitate of ethanolamine hydrochloride will form.
-
Continue stirring the reaction mixture for an additional hour at room temperature.
-
Filter off the precipitated ethanolamine hydrochloride.
-
Pour the filtrate into a beaker of ice-cold water to precipitate the this compound.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum at a temperature not exceeding 50°C.
-
Protocol 2: Synthesis using Pyridine as Solvent and Base
This method utilizes pyridine as both the solvent and the acid scavenger.
-
Materials:
-
Ethanolamine
-
Trityl chloride
-
Pyridine
-
Water
-
Ethanol
-
-
Procedure:
-
Combine ethanolamine, trityl chloride, and pyridine in a round-bottom flask.
-
Reflux the mixture for 15 hours.
-
After cooling the reaction mixture to room temperature, slowly add water to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain the purified this compound.[1]
-
Purification of this compound
The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining a high yield of pure product.
Recrystallization Protocol
A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 1:1 ethanol/water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Deprotection of the Trityl Group
The removal of the trityl group to regenerate the free amine is a key step in the application of this compound in multi-step synthesis. This is typically achieved under mild acidic conditions.
Deprotection Protocol
-
Materials:
-
This compound
-
Formic acid (88-97%) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dioxane (optional)
-
Diethyl ether
-
-
Procedure using Formic Acid:
-
Treat the this compound with cold formic acid for a short period (e.g., 3 minutes).
-
Evaporate the formic acid under reduced pressure.
-
Co-evaporate the residue with dioxane twice to remove residual acid.
-
The deprotected ethanolamine can be further purified as needed.
-
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), and signals for the methylene protons of the ethanolamine backbone.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule would also be present.
Applications in Drug Development
Protected amino alcohols like this compound are valuable building blocks in the synthesis of various pharmaceutical compounds. The ability to selectively protect the amine functionality allows for modifications at the hydroxyl group, which is a common strategy in the development of new drug candidates. For instance, arylethanolamine derivatives are a class of compounds with applications in treating conditions like obesity and hyperglycemia. The synthesis of such derivatives often involves the coupling of a protected amino alcohol with an appropriate aryl partner.
Logical Relationships and Workflows
The synthesis and subsequent use of this compound involve a series of logical steps, from the initial reaction to purification and deprotection for further synthetic transformations.
Caption: Workflow for the synthesis and application of this compound.
The following diagram illustrates the reaction mechanism for the synthesis of this compound.
Caption: SN1 reaction mechanism for the synthesis of this compound.
Conclusion
The synthesis of this compound from ethanolamine and trityl chloride is a robust and high-yielding reaction that is fundamental for the protection of the amino group in ethanolamine. The choice of reaction conditions can be tailored to optimize yield and reaction time. Purification by recrystallization provides a product of high purity suitable for further use in complex synthetic pathways, particularly in the development of new pharmaceutical agents. The straightforward deprotection under mild acidic conditions further highlights the utility of the trityl group in modern organic synthesis. This guide provides the necessary technical details for researchers and scientists to effectively synthesize and utilize this important chemical intermediate.
References
An In-depth Technical Guide to the Spectroscopic Data of N-tritylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-tritylethanolamine, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide combines detailed experimental protocols for its synthesis with predicted spectroscopic data based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Synthesis of N-tritylethanolamine
A reliable and straightforward method for the synthesis of N-tritylethanolamine involves the reaction of ethanolamine with trityl chloride.
Experimental Protocol
Materials:
-
Ethanolamine (2-aminoethanol)
-
Trityl chloride (triphenylchloromethane)
-
Pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, filtration apparatus)
-
Heating mantle and magnetic stirrer
Procedure: [1]
-
A mixture of ethanolamine, trityl chloride, and pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The reaction mixture is heated to reflux and maintained at this temperature for 15 hours with continuous stirring.
-
After the reflux period, the flask is allowed to cool to room temperature.
-
Water is then slowly added to the cooled reaction mixture, which will cause the product to precipitate out of the solution.
-
The precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a 1:1 mixture of ethanol and water to yield N-tritylethanolamine.
Spectroscopic Data
The following sections detail the predicted spectroscopic data for N-tritylethanolamine. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure and Proton/Carbon Numbering:
-
a : Hydroxyl proton (-OH)
-
b : Methylene protons adjacent to the hydroxyl group (-CH2-OH)
-
c : Methylene protons adjacent to the nitrogen (-NH-CH2-)
-
d : Amine proton (-NH-)
-
e : Quaternary carbon of the trityl group (-C-(Ph)3)
-
f : Phenyl carbons directly attached to the quaternary carbon
-
g, h, i : Ortho, meta, and para carbons of the phenyl rings
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | Multiplet | 15H | Aromatic protons (Ph-H) |
| ~3.60 | Triplet | 2H | Methylene protons (-CH₂-OH) |
| ~2.80 | Triplet | 2H | Methylene protons (-NH-CH₂-) |
| ~2.50 | Singlet (broad) | 1H | Amine proton (-NH-) |
| ~2.00 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
Table 1: Predicted ¹H NMR Data for N-tritylethanolamine.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (ipso) |
| ~128-130 | Aromatic CH |
| ~71 | Quaternary C of trityl group |
| ~62 | Methylene C (-CH₂-OH) |
| ~45 | Methylene C (-NH-CH₂-) |
Table 2: Predicted ¹³C NMR Data for N-tritylethanolamine.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H stretch (alcohol) |
| 3300-3400 | Medium | N-H stretch (secondary amine) |
| 3020-3080 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1590-1610 | Medium-Strong | Aromatic C=C stretch |
| 1490-1500 | Medium-Strong | Aromatic C=C stretch |
| 1440-1460 | Medium-Strong | Aromatic C=C stretch |
| 1050-1150 | Strong | C-O stretch (primary alcohol) |
| 1000-1100 | Medium | C-N stretch |
| 690-710 & 730-770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 3: Predicted IR Absorption Data for N-tritylethanolamine.
Mass Spectrometry (MS)
The mass spectrum of N-tritylethanolamine is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 303 | [M]⁺ (Molecular Ion) |
| 243 | [C(Ph)₃]⁺ (Trityl cation - often the base peak) |
| 226 | [M - C₆H₅]⁺ |
| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |
| 60 | [CH₂=NH-CH₂OH]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Table 4: Predicted Major Fragments in the Mass Spectrum of N-tritylethanolamine.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of N-tritylethanolamine.
Caption: Synthesis and purification workflow for N-tritylethanolamine.
Spectroscopic Characterization Logic
This diagram outlines the logical flow of using different spectroscopic techniques to confirm the structure of the synthesized N-tritylethanolamine.
Caption: Logical workflow for the spectroscopic characterization of N-tritylethanolamine.
References
An In-Depth Technical Guide to 2-(Triphenylmethylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Triphenylmethylamino)ethanol, a key intermediate and protecting group in organic synthesis. It details the compound's chemical identity, including its CAS number and a wide array of synonyms. The guide summarizes its physicochemical properties in a structured format and presents a detailed experimental protocol for its synthesis. Furthermore, it elucidates the pivotal role of the triphenylmethyl (trityl) group in multi-step synthesis, particularly in the context of drug development, with a focus on the protection and deprotection mechanisms of amino groups. Visual diagrams generated using Graphviz are provided to illustrate key chemical transformations and workflows.
Chemical Identity and Synonyms
2-(Triphenylmethylamino)ethanol is a chemical compound widely utilized in organic chemistry. Its unique structure, featuring a bulky triphenylmethyl (trityl) group attached to an aminoethanol moiety, makes it a valuable tool for selectively protecting amino groups during complex synthetic sequences.
CAS Number: 24070-16-4[1]
A comprehensive list of synonyms for this compound is provided in the table below to aid in its identification across various chemical databases and literature.
| Synonym |
| 2-((Triphenylmethyl)amino)ethanol[1] |
| 2-(Tritylamino)ethanol[1] |
| N-Tritylethanolamine[1] |
| Ethanol, 2-[(triphenylmethyl)amino]-[1] |
| 2-(Trityl-amino)-ethanol[1] |
| N-(Triphenylmethyl)ethanolamine[1] |
| N-Trityl-2-aminoethanol[1] |
| 2-[(triphenylmethyl)amino]ethan-1-ol[1] |
| 2-(N-tritylamino)ethanol[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(Triphenylmethylamino)ethanol, compiled from various sources.
| Property | Value |
| Molecular Formula | C21H21NO[1] |
| Molecular Weight | 303.4 g/mol [1] |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in various organic solvents |
| XLogP3-AA | 3.8[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 6[1] |
| Exact Mass | 303.162314293 Da[1] |
Experimental Protocols
Synthesis of 2-(Triphenylmethylamino)ethanol
A common method for the synthesis of 2-(Triphenylmethylamino)ethanol involves the reaction of ethanolamine with trityl chloride.
Materials:
-
Ethanolamine
-
Trityl chloride
-
Pyridine
-
Ethanol
-
Water
Procedure: [2]
-
A mixture of ethanolamine, trityl chloride, and pyridine is refluxed for 15 hours.[2]
-
After cooling the reaction mixture, water is added slowly to precipitate the crude product.[2]
-
The precipitate is collected by filtration.[2]
-
The crude product is then recrystallized from a 1:1 mixture of ethanol and water to yield pure N-tritylethanolamine.[2]
Role in Organic Synthesis and Drug Development
The primary application of 2-(Triphenylmethylamino)ethanol and the broader class of N-trityl compounds lies in their function as protecting groups for primary amines. The bulky trityl group sterically hinders the amine, preventing it from participating in reactions while other parts of the molecule are being modified. This is a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The trityl group is particularly valuable because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. This "deprotection" step regenerates the free amine, allowing it to be used in subsequent synthetic steps.
Protection and Deprotection Mechanisms
The protection of an amine with a trityl group and its subsequent deprotection are fundamental transformations in organic synthesis.
Protection: The reaction of an amine with trityl chloride in the presence of a base, such as pyridine, leads to the formation of the N-tritylated amine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.
Deprotection: The trityl group is typically removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) or formic acid. The mechanism involves the protonation of the nitrogen atom, followed by the departure of the stable triphenylmethyl cation.
Mandatory Visualizations
Synthesis of 2-(Triphenylmethylamino)ethanol
Caption: Synthetic pathway for 2-(Triphenylmethylamino)ethanol.
General Workflow for Amine Protection and Deprotection in Multi-Step Synthesis
Caption: Workflow of amine protection and deprotection.
Deprotection Mechanism of an N-Trityl Group
Caption: Mechanism of N-trityl group deprotection.
References
The Mechanism of Trityl Protection: An SN1 Pathway
An In-depth Technical Guide to the Trityl Protecting Group: Introduction and Mechanism
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups are fundamental to the success of complex multi-step organic syntheses. The triphenylmethyl (trityl, Tr) group is a highly valuable tool for the selective protection of primary alcohols due to its significant steric bulk, stability in neutral to basic conditions, and facile cleavage under mild acidic conditions.[1][2][3] This unique combination of properties makes it particularly indispensable in carbohydrate and nucleoside chemistry.[1][4][5]
This technical guide provides a comprehensive overview of the trityl protecting group, focusing on its introduction, the underlying SN1 mechanism, its remarkable selectivity, and detailed experimental protocols for its application.
The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl) in the presence of a base like pyridine, proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2][4][6] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation, which is resonance-stabilized across the three phenyl rings. It is critical to note that a direct SN2-like attack of the alcohol on the quaternary carbon of trityl chloride is impossible.[4]
The mechanism involves two primary steps:
-
Formation of the Trityl Cation : The rate-determining step is the dissociation of the trityl reagent (e.g., trityl chloride) to form the highly stable trityl cation and a corresponding anion.[2][4]
-
Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic trityl cation.[2][7] Subsequent deprotonation by a base (such as pyridine) yields the final trityl ether and neutralizes the acid byproduct.
Caption: The SN1 mechanism for the tritylation of an alcohol.
Basis of Selectivity: Steric Hindrance
The defining characteristic of the trityl group is its exceptional selectivity for primary alcohols over their more sterically hindered secondary and tertiary counterparts.[2][4] This selectivity is almost exclusively governed by steric effects. The three bulky phenyl rings of the trityl cation create a sterically crowded environment, making the approach of a nucleophile challenging. A primary hydroxyl group, being the least sterically encumbered, can access the electrophilic carbon of the trityl cation much more readily than a secondary or tertiary hydroxyl group.[2][6]
Caption: Steric hindrance dictates the selective protection of primary alcohols.
Quantitative Data
The high chemoselectivity of tritylating agents is evident in reaction yields and times. Primary alcohols undergo tritylation efficiently, while secondary and tertiary alcohols react very slowly or not at all under standard conditions.
| Alcohol Type | Substrate Example | Reaction Time (h) | Yield (%) |
| Primary | Benzyl alcohol | 1.5 | 94 |
| Primary | Propargyl alcohol | 2.0 | 92 |
| Secondary | Cyclohexanol | 24 | Low Conversion |
| Secondary | Diphenylmethanol | 24 | Low Conversion |
| Tertiary | tert-Butyl alcohol | 24 | No Reaction |
| Data sourced from ACS Omega, 2018, 3, 8, 9971–9978.[7] |
Furthermore, derivatives of the trityl group have been developed to modulate its acid lability. Electron-donating groups, such as methoxy substituents, further stabilize the trityl cation formed during cleavage, dramatically increasing the rate of deprotection.[5]
| Protecting Group | Abbreviation | Structure | Relative Rate of Deprotection | Cleavage Conditions |
| Trityl | Tr | (C₆H₅)₃C- | 1 | 80% Acetic Acid (48 hours) |
| Monomethoxytrityl | MMT | (p-MeOC₆H₄)(C₆H₅)₂C- | ~10 | 80% Acetic Acid (2 hours) |
| Dimethoxytrityl | DMT | (p-MeOC₆H₄)₂(C₆H₅)C- | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM |
| Data sourced from various organic chemistry resources, including information on relative cleavage times.[4][5] |
Experimental Protocols
Detailed methodologies for the selective protection and deprotection of alcohols are provided below to facilitate practical application.
Protocol 1: Classical Tritylation using Trityl Chloride and Pyridine
This is the most established method for protecting primary alcohols. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.[1]
-
Materials :
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
Trityl chloride (Tr-Cl) (1.1 mmol, 1.1 equiv)
-
Anhydrous pyridine (5-10 mL)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired trityl ether.[1][6]
-
Protocol 2: Modern Catalytic Tritylation using Trityl Alcohol
This greener approach utilizes a recyclable ionic liquid catalyst and avoids the use of pyridine.[7][8]
-
Materials :
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Triphenylmethyl alcohol (Tr-OH) (1.1 mmol, 1.1 equiv)
-
1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Diethyl ether
-
-
Procedure :
-
To a mixture of the alcohol (1.0 equiv) and triphenylmethyl alcohol (1.1 equiv) in anhydrous DCM (5 mL), add the catalyst (EMIM·AlCl₄, 5 mol%) in one portion.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under vacuum until dryness.
-
Extract the residue with diethyl ether and concentrate.
-
Purify the crude product by column chromatography on neutral alumina or silica gel to yield the corresponding trityl ether.[7][8]
-
Protocol 3: Deprotection of a Trityl Ether
The removal of the trityl group is efficiently achieved under mild acidic conditions.[4]
-
Materials :
-
Trityl-protected alcohol
-
Formic acid (88% or higher) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure :
-
Dissolve the trityl ether in dichloromethane.
-
Add a solution of formic acid or TFA in dichloromethane (e.g., 10% v/v) dropwise at room temperature.
-
Stir the reaction and monitor by TLC. Deprotection is typically rapid (minutes to an hour).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The byproduct, triphenylmethanol, is often insoluble in nonpolar solvents and can be removed by filtration or purification via column chromatography.[4][6]
-
Caption: A general experimental workflow for a classical tritylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
The Trityl Group: A Stalwart Protector in Organic Synthesis
An In-depth Technical Guide on the Discovery, History, and Application of Trityl Protecting Groups
Introduction
In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the arsenal of protective moieties available to chemists, the trityl (triphenylmethyl, Tr) group holds a distinguished position, particularly for the selective protection of primary alcohols. Its discovery, rooted in the unexpected stability of the triphenylmethyl radical, paved the way for its adoption as a robust and versatile tool in a multitude of synthetic endeavors, most notably in carbohydrate, nucleoside, and peptide chemistry. This technical guide provides a comprehensive overview of the discovery, historical evolution, and core applications of the trityl protecting group and its derivatives, tailored for researchers, scientists, and drug development professionals.
The Genesis: Discovery of the Triphenylmethyl Radical
The story of the trityl group begins not with a protecting group in mind, but with a landmark discovery in radical chemistry. In 1900, Moses Gomberg, a professor at the University of Michigan, was attempting to synthesize hexaphenylethane by treating triphenylmethyl chloride with zinc in benzene.[1][2][3] To his surprise, the product obtained was far more reactive than expected, readily reacting with oxygen and iodine.[2][4] This high reactivity led Gomberg to propose the existence of the triphenylmethyl radical, a stable free radical, a concept that was met with skepticism as it challenged the prevailing theory of carbon's tetravalency.[1][2] Gomberg's persistence and meticulous experimental work eventually led to the acceptance of his discovery, which is now considered a cornerstone of organic chemistry and the foundation for the field of radical chemistry.[1][2][3][5]
From Radical to Protecting Group: A Historical Perspective
The journey of the trityl group from a chemical curiosity to an indispensable tool in organic synthesis is marked by several key developments:
-
1920s: German chemist Burckhardt Helferich and his colleagues were the first to recognize the synthetic utility of the triphenylmethyl group. They pioneered its use for the selective protection of the primary hydroxyl group in sugars, leveraging the steric bulk of the trityl group to differentiate between the various hydroxyl functionalities present in carbohydrate molecules. This breakthrough was a pivotal moment in carbohydrate chemistry, enabling more controlled and regioselective syntheses of complex oligosaccharides.
-
Mid-20th Century: The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s created a new arena for the application of protecting groups.[6][7] While the trityl group itself was found to be too labile for some applications in SPPS, this period saw the beginning of the development of modified trityl groups with tuned reactivity.
-
Late 20th Century to Present: The rise of automated oligonucleotide synthesis spurred the development of a series of substituted trityl groups, most notably the monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT) groups.[8][9] The introduction of electron-donating methoxy groups onto the phenyl rings significantly increased the acid lability of the protecting group, allowing for its rapid and clean removal under very mild acidic conditions, a critical requirement for the sensitive nature of DNA and RNA synthesis.[8][9] The DMT group, in particular, has become the gold standard for the protection of the 5'-hydroxyl group in automated solid-phase oligonucleotide synthesis.
A timeline of these key discoveries is presented below:
| Year | Discovery/Development | Significance |
| 1900 | Moses Gomberg discovers the stable triphenylmethyl radical.[1][2][3] | Laid the foundation for radical chemistry and introduced the triphenylmethyl moiety. |
| 1920s | B. Helferich first uses the trityl group for the selective protection of primary alcohols in carbohydrates. | Revolutionized carbohydrate synthesis by enabling regioselective reactions. |
| 1960s | Development of substituted trityl groups (MMT, DMT) for enhanced acid lability.[9] | Enabled the fine-tuning of protecting group stability for specific applications. |
| 1970s-1980s | Widespread adoption of the DMT group in automated solid-phase oligonucleotide synthesis. | Became a cornerstone of modern DNA and RNA synthesis. |
| Present | Continued development of novel trityl-based protecting groups and linkers for diverse applications in drug delivery and bioconjugation. | Expanding the utility of the trityl scaffold beyond traditional protecting group chemistry. |
The Chemistry of Trityl Protection and Deprotection
The utility of the trityl group as a protecting agent stems from its unique combination of steric hindrance and acid lability.
Mechanism of Protection (Tritylation)
The protection of a primary alcohol with a trityl group typically involves the reaction of the alcohol with a trityl halide (e.g., trityl chloride, Tr-Cl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The reaction is believed to proceed through an SN1-type mechanism, where the trityl halide first dissociates to form a highly stable, resonance-stabilized trityl cation. This carbocation is then attacked by the primary hydroxyl group of the substrate. The steric bulk of the trityl cation favors reaction with the less hindered primary alcohol over secondary or tertiary alcohols.
Caption: Mechanism of trityl protection of a primary alcohol.
Mechanism of Deprotection (Detritylation)
The removal of the trityl group is typically achieved under acidic conditions. The ether oxygen is protonated by an acid, making it a better leaving group. Subsequent cleavage of the carbon-oxygen bond generates the deprotected alcohol and the stable trityl cation. The distinctive orange or yellow color of the trityl cation in solution provides a convenient visual indicator for the progress of the deprotection reaction.
Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.
Quantitative Data on Trityl Group Lability
The acid lability of the trityl group can be modulated by the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings. This tunability is a key feature that allows for the selection of a trityl derivative with the appropriate stability for a given synthetic strategy.
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid |
| Monomethoxytrityl | MMT | 10 - 30 | 1-3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) |
| Dimethoxytrityl | DMT | 100 - 300 | 3% Dichloroacetic acid (DCA) in DCM |
| Trimethoxytrityl | TMT | >1000 | Very mild acid (e.g., 80% acetic acid for minutes) |
Note: The relative rates of cleavage are approximate and can vary depending on the substrate and specific reaction conditions.
Experimental Protocols
General Procedure for the Tritylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 mmol)
-
Trityl chloride (1.1 mmol)
-
Anhydrous pyridine (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine in a flame-dried flask under an inert atmosphere.
-
Add trityl chloride in portions to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the tritylated alcohol.
General Procedure for the Detritylation of a Protected Nucleoside (DMT Group)
Materials:
-
5'-O-DMT protected nucleoside (1.0 mmol)
-
Dichloromethane (DCM)
-
3% Dichloroacetic acid (DCA) in DCM
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 5'-O-DMT protected nucleoside in dichloromethane.
-
Add the 3% DCA in DCM solution dropwise to the stirred solution at room temperature. A characteristic orange color should develop, indicating the formation of the DMT cation.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.
-
Once the reaction is complete, neutralize the acid by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous layer and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected nucleoside.
Applications in Drug Development and Research
The trityl protecting group and its derivatives are indispensable in various areas of research and drug development:
-
Oligonucleotide Synthesis: The DMT group is central to the automated solid-phase synthesis of DNA and RNA, which are crucial for applications ranging from diagnostics (e.g., PCR primers and probes) to therapeutics (e.g., antisense oligonucleotides and siRNA). The workflow for solid-phase oligonucleotide synthesis is depicted below.
Caption: A simplified workflow of a single cycle in solid-phase oligonucleotide synthesis.
-
Carbohydrate Chemistry: The selective protection of primary hydroxyl groups by the trityl group remains a vital strategy in the synthesis of complex carbohydrates and glycoconjugates, which are important targets in drug discovery and glycobiology.
-
Peptide Synthesis: While less common for N-protection in standard Fmoc- or Boc-based SPPS due to its lability, the trityl group is used for the protection of the side chains of certain amino acids, such as histidine and cysteine.[10] Modified, more acid-stable trityl groups have also been developed for specific applications in peptide synthesis.[11]
Conclusion
From its serendipitous discovery as the first stable organic radical to its current status as a cornerstone of automated DNA synthesis, the journey of the trityl group is a testament to the transformative power of fundamental research in chemistry. Its unique combination of steric bulk and tunable acid lability has provided chemists with a powerful tool to navigate the complexities of multi-step organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the history, chemistry, and applications of the trityl protecting group is essential for the design and execution of efficient and successful synthetic strategies in the ongoing quest for new medicines and a deeper understanding of the molecular world.
References
- 1. peptide.com [peptide.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Solubility of 2-(Tritylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 2-(Tritylamino)ethanol (CAS: 24070-16-4), a compound of interest in organic synthesis and pharmaceutical development. A thorough review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound. In light of this, this document provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine its solubility in common organic solvents using established gravimetric and spectroscopic methods.
Introduction and Physicochemical Properties
This compound, also known as N-tritylethanolamine, is an organic compound characterized by a bulky, hydrophobic triphenylmethyl (trityl) group attached to an aminoethanol moiety. This bifunctional nature—a large, nonpolar group combined with a smaller, polar head containing hydroxyl and amine functionalities—dictates its solubility behavior. While precise quantitative data is not publicly documented, its structural properties allow for reasoned predictions.
The table below summarizes the known physicochemical properties of this compound, gathered from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24070-16-4 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁NO | [1][2][3] |
| Molecular Weight | 303.4 g/mol | [1] |
| XLogP3-AA | 3.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Predicted Solubility Profile
The solubility of a solute is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the trityl group is the dominant structural feature. This suggests that this compound will exhibit favorable solubility in nonpolar aromatic and aliphatic hydrocarbon solvents through van der Waals interactions. Trityl-protected compounds are often purified using solvents like dichloromethane and toluene, further suggesting good solubility.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have moderate polarity and can engage in dipole-dipole interactions. The compound is expected to be soluble in these solvents. Dichloromethane, in particular, is a common solvent for reactions and purifications involving trityl groups and is expected to be an effective solvent.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The amino and hydroxyl groups are capable of hydrogen bonding with protic solvents. However, the overwhelming steric bulk and hydrophobicity of the trityl group will likely limit high solubility. Moderate to low solubility is predicted. While some interaction is possible, the energy required to disrupt the solvent-solvent hydrogen bonding network may not be fully compensated by the solvation of the small polar head of the molecule.
-
Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is expected to be very low. The hydrophobic nature of the trityl group far outweighs the hydrophilic character of the aminoethanol portion. While DMSO is a powerful polar aprotic solvent, the solubility may still be limited compared to less polar organic solvents.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the solute by mass after solvent evaporation.[2][5][6]
3.1. Materials and Equipment
-
This compound
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass evaporating dishes or vials
-
Pipettes
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. Seal the vial tightly.
-
Saturation: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the supernatant through a syringe filter into a pre-weighed (tared) evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator.
-
Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[2]
-
Calculation:
-
Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)
-
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
Stability of the Trityl Group on Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trityl (Trt) group is a bulky and acid-labile protecting group widely employed in organic synthesis, particularly in peptide and nucleotide chemistry, to selectively shield primary amines. Its effective use hinges on a thorough understanding of its stability profile under various reaction conditions. This guide provides a comprehensive overview of the stability of the trityl group on primary amines, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in designing robust synthetic strategies.
Introduction to the Trityl Protecting Group
The triphenylmethyl (trityl) group offers significant steric hindrance, which can direct reactions to other sites of a molecule and often allows for the selective protection of primary amines over secondary amines. Its primary advantage lies in its susceptibility to cleavage under mild acidic conditions, which allows for its removal without affecting more robust protecting groups, a key principle in orthogonal synthesis strategies.[1]
Quantitative Stability Data
The stability of the N-trityl bond is highly dependent on the reaction conditions. The following tables summarize the cleavage and stability of the trityl group on primary amines under various acidic, basic, and reductive conditions.
Acidic Conditions
The cleavage of the trityl group proceeds via an SN1 mechanism, forming a stable trityl cation. The rate of cleavage is therefore highly dependent on the acidity of the medium and the presence of electron-donating or -withdrawing groups on the trityl moiety.
Table 1: Cleavage of N-Trityl on Primary Amines under Acidic Conditions
| Reagent | Concentration | Solvent | Temperature | Time | Outcome | Citation(s) |
| Trifluoroacetic Acid (TFA) | 1% | Dichloromethane (DCM) | Room Temp. | 15 min | Quantitative removal of all trityl groups. | [2] |
| Trifluoroacetic Acid (TFA) | 2% | DCM | Room Temp. | Continuous flow | Complete removal. | [3] |
| Trifluoroacetic Acid (TFA) | 50% | DCM | Room Temp. | 30 min | Effective for cleavage from resin-bound peptides. | [4] |
| Trifluoroacetic Acid (TFA) | 70% | DCM | Room Temp. | 2-3 h | Used for final cleavage and deprotection from PAL linker. | [4] |
| Acetic Acid | 80% (aq) | Water | Room Temp. | 2 h | Cleavage of mono-methoxy-trityl (MMTr) from uridine. | [5] |
| Acetic Acid | 80% (aq) | Water | Room Temp. | 48 h | Complete hydrolysis of 5'-trityl-uridine. | [5] |
| Formic Acid | 97+% (cold) | Neat | Room Temp. | 3 min | Effective deprotection. | [5] |
| Hydrochloric Acid (HCl) | 1 N | Acetic Acid | Not Specified | Not Specified | Boc group is removed while the Trt group on a histidine side chain remains. | [6] |
Table 2: Relative Acid Lability of Trityl and Substituted Trityl Groups
Electron-donating groups on the phenyl rings of the trityl group increase the stability of the resulting carbocation, thus increasing the lability of the protecting group.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions | Citation(s) |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) | [5] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM | [5] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) | [5] |
| Trimethoxytrityl | TMT | >100 | Very mild acid | [6] |
Basic and Nucleophilic Conditions
The trityl group is generally stable under basic and nucleophilic conditions, making it orthogonal to many other protecting groups like Fmoc, which is base-labile.
Table 3: Stability of N-Trityl on Primary Amines under Basic and Other Conditions
| Reagent/Condition | Solvent | Temperature | Outcome | Citation(s) |
| Piperidine | DMF | Room Temp. | Stable. Used for Fmoc deprotection in the presence of N-Trityl. | [4] |
| Sodium Hydroxide (NaOH) | Aqueous/Organic | Room Temp. | Generally stable. | [7] |
| Ammonia/Methylamine (AMA) | Aqueous | Room Temp. | Generally stable, used for cleavage from some resins. | [5] |
| Peptide Coupling Reagents (HATU, HOBt, etc.) | DMF, DCM | Room Temp. | Stable during standard peptide coupling reactions. | [8][9][10] |
| Sodium Borohydride (NaBH₄) | Protic Solvents | Room Temp. | Generally stable. NaBH₄ is a mild reducing agent for other functional groups. | [1] |
Reductive Conditions
The stability of the N-trityl group under reductive conditions can vary depending on the catalyst and hydrogen source.
Table 4: Stability of N-Trityl on Primary Amines under Reductive Conditions
| Reagent/Condition | Catalyst | Solvent | Temperature | Outcome | Citation(s) |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Various | Room Temp. | Can be cleaved, but often slower than other groups like Cbz or benzyl esters. | [11][12] |
| Triethylsilane (TES) | Palladium on Carbon (Pd/C) | Various | Room Temp. | Can lead to reductive cleavage. | [12] |
| Lithium powder, catalytic naphthalene | - | Not specified | Not specified | Reductive detritylation. | [13] |
Experimental Protocols
Detailed methodologies for the protection of primary amines with a trityl group and its subsequent deprotection are crucial for successful implementation in a synthetic workflow.
Protocol for Tritylation of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using trityl chloride.
Materials:
-
Primary amine substrate
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or DMF.
-
Add TEA or DIEA (1.1 - 1.5 eq) to the solution and stir at room temperature.
-
Add a solution of trityl chloride (1.0 - 1.2 eq) in DCM or DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-tritylated amine.
Protocol for Deprotection of an N-Trityl Primary Amine using Trifluoroacetic Acid (TFA)
This protocol outlines a common method for the acidic cleavage of the trityl group.
Materials:
-
N-trityl protected primary amine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-trityl protected amine in DCM.
-
Cool the solution in an ice bath.
-
Add TFA (typically 1-10% v/v, but can be higher depending on the substrate's sensitivity) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is often rapid, taking from a few minutes to a couple of hours.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected primary amine. The byproduct, triphenylmethanol, is typically easily separated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and logical relationships in the use of the trityl protecting group for primary amines.
Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of a primary amine with the trityl group.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme for a molecule with both Trityl and Fmoc protecting groups.
Conclusion
The trityl group remains a valuable tool for the protection of primary amines in complex multi-step syntheses. Its stability to basic and many reductive conditions, combined with its lability under mild acidic conditions, provides a high degree of orthogonality. A careful consideration of the quantitative data on its stability, as presented in this guide, will enable researchers to optimize their synthetic routes, leading to higher yields and purer products in the development of novel therapeutics and other advanced molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. glenresearch.com [glenresearch.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis [organic-chemistry.org]
- 13. Tritylamines [organic-chemistry.org]
Methodological & Application
Synthesis of 2-(Tritylamino)ethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(Tritylamino)ethanol, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The trityl group serves as a bulky protecting group for the primary amine of ethanolamine, allowing for selective reactions at the hydroxyl group. This protocol details a common synthetic route involving the reaction of ethanolamine with trityl chloride. Variations in reaction conditions, including solvents and bases, are discussed and summarized. A detailed experimental procedure, a summary of quantitative data from different methodologies, and a workflow diagram are provided to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis. The trityl (triphenylmethyl) group is a widely used protecting group for primary amines due to its steric bulk and the relative ease of its introduction and removal under specific conditions. The presence of the free hydroxyl group in this compound allows for further chemical modifications, making it a versatile synthon for the elaboration of more complex molecules. Its synthesis is typically achieved through the nucleophilic substitution of the chloride in trityl chloride by the amino group of ethanolamine. This application note presents a standardized protocol and summarizes key data from various synthetic approaches.
Data Summary
The following table summarizes quantitative data from different reported methods for the synthesis of this compound, showcasing the impact of varied reaction conditions on yield and reaction time.
| Method | Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| 1 | Ethanolamine, Trityl chloride | Pyridine | Pyridine | Reflux | 15 h | Not Specified | [1] |
| 2 | Ethanolamine (4 eq.), Trityl chloride (1 eq.) | Isopropanol | Excess Ethanolamine | Room Temperature to <30°C | 2 h | 98% | [2] |
| 3 | Ethanolamine hydrochloride, Trityl chloride | CH₂Cl₂/CH₃CN | Triethylamine | Not Specified | 30 min post-addition | Not Specified | [3] |
Experimental Protocol
This protocol describes a high-yield synthesis of this compound adapted from a reliable procedure.[2]
Materials:
-
Ethanolamine (2-aminoethanol), 98%
-
Triphenylchloromethane (Trityl chloride), 97%
-
Isopropanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of ethanolamine (4 molar equivalents) in isopropanol. Stir the mixture until a homogeneous solution is obtained.
-
Addition of Trityl Chloride: Slowly add trityl chloride (1 molar equivalent) to the stirred ethanolamine solution over a period of 1 hour at room temperature. Monitor the temperature of the reaction mixture and ensure it does not exceed 30°C. An ice bath can be used for cooling if necessary.
-
Reaction: After the complete addition of trityl chloride, a white precipitate of ethanolamine hydrochloride will form. Continue stirring the reaction mixture for an additional hour at room temperature.
-
Isolation of Crude Product:
-
Filter off the precipitated ethanolamine hydrochloride.
-
Pour the filtrate into a beaker containing ice-cold water. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
-
Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50°C to obtain the final product.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanolamine is corrosive and should be handled with care.
-
Trityl chloride is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Isopropanol is flammable. Keep away from ignition sources.
References
Application Notes and Protocols: Step-by-Step Tritylation of 2-Aminoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl group (triphenylmethyl, Tr) is a bulky protecting group widely used in organic synthesis to selectively protect primary amines and alcohols.[1][2] Its steric hindrance allows for the preferential protection of less hindered functional groups.[1] In the case of 2-aminoethanol, the primary amine is more nucleophilic than the primary hydroxyl group, leading to selective N-tritylation over O-tritylation.[3][4] This protocol details the step-by-step procedure for the efficient N-tritylation of 2-aminoethanol.
The reaction proceeds via an SN1 mechanism, where trityl chloride forms a stable trityl cation, which then reacts with the nucleophilic amine.[1] The resulting N-trityl-2-aminoethanol is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.
Experimental Protocols
Materials and Reagents:
-
2-Aminoethanol (Ethanolamine)
-
Trityl chloride (Triphenylchloromethane)
-
Isopropyl alcohol (Isopropanol)
-
Pyridine (optional, as a base)[5]
-
Ice-cold water
-
Standard laboratory glassware and equipment (reaction flask, stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminoethanol in isopropanol to form a homogeneous solution.[6]
-
Addition of Trityl Chloride: Slowly add trityl chloride to the stirred solution at room temperature. It is crucial to maintain the temperature below 30°C to control the reaction rate and minimize side reactions.[6]
-
Reaction Monitoring: As the trityl chloride dissolves, a white precipitate of ethanolamine hydrochloride will form.[6] Continue stirring the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.
-
Isolation of Crude Product:
-
Purification:
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminoethanol (98%) | 1.750 kg (28.0 moles) | [6] |
| Trityl chloride (97%) | 2.020 kg (7.03 moles) | [6] |
| Isopropanol | 7.0 L | [6] |
| Reaction Conditions | ||
| Temperature | Room temperature (<30°C) | [6] |
| Reaction Time | ~2 hours | [6] |
| Product | ||
| N-trityl-2-aminoethanol | 2.120 kg | [6] |
| Yield | 98% | [6] |
Visualizations
Caption: Workflow of N-tritylation of 2-aminoethanol.
References
Application Notes and Protocols: Deprotection of 2-(Tritylamino)ethanol using Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for primary amines due to its steric bulk and ease of removal under acidic conditions.[1][2] In the synthesis of complex molecules, such as pharmaceuticals and other biologically active compounds, the selective deprotection of a trityl-protected amine is a critical step. This document provides detailed application notes and protocols for the acidic deprotection of 2-(Tritylamino)ethanol to yield 2-aminoethanol, a valuable building block in organic synthesis. The protocols outlined below utilize common Brønsted acids, namely Trifluoroacetic Acid (TFA) and formic acid, and offer a comparative overview of their reaction conditions and efficacy.
The deprotection mechanism proceeds via protonation of the nitrogen atom of the amino group by the acid. This is followed by the cleavage of the carbon-nitrogen bond, which results in the formation of the desired primary amine and the highly stable trityl cation.[2] The stability of this carbocation is a key driving force for the reaction.
Data Presentation
The following table summarizes the quantitative data for the acidic deprotection of N-trityl protected amines, providing a comparison between two common acidic reagents.
| Acidic Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90 | Broad applicability for many acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 3 min - 2 hours | 85 - 95 | A milder alternative to TFA.[1] |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the acidic deprotection of this compound.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using Trifluoroacetic Acid (TFA) and Formic Acid.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general and highly effective method for the removal of the N-trityl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask. The concentration can be in the range of 0.1 to 0.5 M.
-
Addition of TFA: To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1 to 4 hours.[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases. This will neutralize the excess TFA.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-aminoethanol, can be purified by column chromatography on silica gel. The byproduct, triphenylmethanol, is typically less polar and can be easily separated.
Protocol 2: Deprotection using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of the N-trityl group.
Materials:
-
This compound
-
Formic Acid (97%+)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Standard laboratory glassware for organic synthesis
-
Oil pump
Procedure:
-
Reaction Setup: In a round-bottom flask, treat this compound (1.0 equivalent) with cold formic acid (97%+). The reaction can be run neat or with a co-solvent like dioxane.
-
Reaction Time: Stir the mixture at room temperature. The reaction is often rapid, and in some cases, can be complete in as little as 3 minutes.[2] Monitor the reaction by TLC.
-
Removal of Formic Acid: Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.
-
Azeotropic Removal: To ensure complete removal of formic acid, add dioxane to the residue and evaporate under reduced pressure. Repeat this step. Subsequently, perform similar evaporations with ethanol and then diethyl ether.
-
Extraction and Isolation: Extract the residue with warm water. The byproduct, triphenylcarbinol, is insoluble in water and can be removed by filtration.
-
Final Product: Evaporate the aqueous filtrate in vacuo to obtain the 2-aminoethanol product.
Safety Precautions
-
Trifluoroacetic acid and formic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.
-
Always perform quenching of acidic solutions slowly and carefully to control the release of gas.
Conclusion
The acidic deprotection of this compound is a straightforward and efficient method for the generation of 2-aminoethanol. The choice between Trifluoroacetic Acid and formic acid will depend on the presence of other acid-sensitive functional groups in the molecule and the desired reaction kinetics. The protocols provided herein offer reliable procedures for researchers in various fields of chemical synthesis.
References
Application Notes and Protocols: The Trityl Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triphenylmethyl (trityl, Trt) group is a sterically bulky and highly acid-labile protecting group integral to modern peptide synthesis, particularly within the Fmoc/tBu strategy. Its utility is multifaceted, serving as a protective moiety for various amino acid side chains and as an anchor to the solid support in Solid-Phase Peptide Synthesis (SPPS). The significant steric hindrance of the trityl group can prevent side reactions, such as diketopiperazine formation, and its high sensitivity to mild acidic conditions allows for the selective deprotection of the final peptide, leaving acid-sensitive side-chain protecting groups intact. This is particularly advantageous for the synthesis of fully protected peptide fragments intended for use in fragment condensation strategies to build larger peptides and proteins.[1][2]
While 2-(tritylamino)ethanol is a known chemical compound, its direct application as a protecting group in peptide synthesis is not established. Instead, the trityl group is typically introduced using trityl chloride or through the use of pre-functionalized resins like 2-chlorotrityl chloride (2-CTC) resin. This document provides detailed application notes and protocols for the use of the trityl group in the side-chain protection of amino acids and for the anchoring of peptides to a solid support.
Key Applications of the Trityl Group in Peptide Synthesis
-
Side-Chain Protection: The trityl group is widely used to protect the side chains of several amino acids, preventing them from undergoing undesirable reactions during peptide synthesis.[3]
-
Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation. Trityl protection effectively masks the thiol, and it can be removed during the final cleavage with trifluoroacetic acid (TFA).
-
Histidine (His): The imidazole ring of histidine can be acylated and is known to catalyze racemization during coupling. Trityl protection of the imidazole nitrogen mitigates these issues.[4][5]
-
Asparagine (Asn) and Glutamine (Gln): The amide side chains can undergo dehydration to nitriles under certain activation conditions. Trityl protection of the amide nitrogen prevents this side reaction and improves the solubility of the Fmoc-amino acid derivatives.[3]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can be protected as trityl ethers, which are stable to the basic conditions used for Fmoc removal but are cleaved by TFA.[3]
-
-
Solid-Phase Support Linker: 2-Chlorotrityl chloride (2-CTC) resin is a popular solid support for SPPS. The C-terminal amino acid is attached to the resin via a highly acid-labile ester linkage. This allows for the cleavage of the completed peptide under very mild acidic conditions, yielding fully protected peptide fragments.[1][6]
Data Presentation: Quantitative Parameters for Trityl Group Application
The following tables summarize key quantitative data for the loading of the first amino acid onto 2-chlorotrityl chloride resin and the subsequent cleavage of the peptide from the resin.
Table 1: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
| Parameter | Value/Condition | Notes | Reference(s) |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Highly sensitive to moisture. | [7][8] |
| Fmoc-Amino Acid | 1.0 - 2.0 equivalents | Relative to resin substitution. Using fewer equivalents can result in lower loading. | [9][10] |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2.5 - 4.0 equivalents | A sterically hindered, non-nucleophilic base is crucial. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are essential. A small amount of DMF can be added to aid solubility of the amino acid. | [7][9] |
| Reaction Time | 30 - 120 minutes | Longer reaction times may be needed for sterically hindered amino acids. | [9] |
| Temperature | Room Temperature | [9] | |
| Capping Agent | Methanol | Used to quench any unreacted chlorotrityl groups. | [9][11] |
| Typical Loading Efficiency | 0.5 - 0.8 mmol/g | Varies depending on the amino acid and reaction conditions. | [10] |
Table 2: Cleavage of Peptides from 2-Chlorotrityl Chloride Resin
| Cleavage Cocktail | Conditions | Purpose | Reference(s) |
| 1% TFA in DCM | 30-60 min, Room Temp. | Cleavage of fully protected peptide. | [12] |
| Acetic acid/TFE/DCM (1:1:8 v/v/v) | 30 min, Room Temp. | Cleavage of fully protected peptide. | [13][14] |
| 20% HFIP in DCM | 30-60 min, Room Temp. | Cleavage of fully protected peptide. | [1] |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 1-2 hours, Room Temp. | Cleavage and full deprotection of side chains (including Trt). | [4] |
| 2% TFA in Anisole or 1,3-Dimethoxybenzene | 15-60 min, Room Temp. | "Green" solvent alternative to DCM for cleavage of protected peptides. | [15] |
Experimental Protocols
Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the manual loading of the first amino acid onto 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Nα-Fmoc-protected amino acid
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for at least 30 minutes in the reaction vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-2.0 equivalents relative to the resin's theoretical substitution) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous N,N-Dimethylformamide (DMF) can be added.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin. Add DIPEA (2.5 equivalents relative to the amino acid) to the resin slurry.
-
Agitation: Agitate the mixture at room temperature for 30 to 60 minutes. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test for free chloride (e.g., Beilstein test).
-
Capping: After the coupling is complete, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.[8][9]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the loaded resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The substitution level of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.[8][9]
Protocol 2: Side-Chain Protection of Histidine with the Trityl Group (Fmoc-His(Trt)-OH)
This protocol outlines the tritylation of the imidazole side chain of Fmoc-His-OH.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in dry DCM.
-
Add an equimolar amount of TEA or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 10% citric acid) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by precipitation from a DCM solution with diethyl ether or by flash chromatography.[4]
Protocol 3: Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Resin
This protocol is for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.
Materials:
-
Peptidyl-2-CTC resin (dried)
-
Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)
-
Cold diethyl ether
Procedure:
-
Suspend the dried peptidyl-resin in half of the cleavage cocktail (approximately 10 mL per gram of resin) in a suitable reaction vessel.
-
Agitate the suspension at room temperature for 30 minutes.[13]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with the remaining cleavage cocktail.
-
Combine all filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the DCM.
-
Precipitate the protected peptide by adding cold diethyl ether. If necessary, store the mixture at 4°C overnight to facilitate precipitation.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[13]
Visualizations
Caption: Experimental workflow for SPPS on 2-CTC resin to yield a protected peptide fragment.
Caption: Orthogonality of Fmoc, Trityl, and 2-CTC resin linkage in peptide synthesis.
Caption: Chemical scheme for the loading of an Fmoc-amino acid onto 2-chlorotrityl chloride resin.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptideweb.com [peptideweb.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction Conditions for the Trityl Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group widely used in organic synthesis for the selective protection of primary amines.[1][2] Its significant steric hindrance prevents the reaction with secondary amines and other less accessible nucleophiles, offering a high degree of selectivity.[2] The trityl group is typically introduced by the reaction of a primary amine with trityl chloride (Trt-Cl) in the presence of a base.[2][3] The protection is reversible, and the trityl group can be removed under acidic conditions.[2] This application note provides a detailed overview of the reaction conditions for the trityl protection of primary amines, including experimental protocols and quantitative data.
Reaction Mechanism
The tritylation of a primary amine with trityl chloride proceeds through a substitution reaction. The bulky nature of the trityl group favors an SN1-like mechanism where the departure of the chloride ion is facilitated by the formation of a resonance-stabilized trityl cation. The primary amine then acts as a nucleophile, attacking the carbocation to form the protected amine. A base is used to neutralize the hydrochloric acid generated during the reaction.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the trityl protection of various primary amines. The data highlights the efficiency and selectivity of the tritylation reaction under different conditions.
| Amine Substrate | Tritylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethylenediamine | Trityl Chloride | - | THF/DMF (4:1) | 1.5 | 25 | 90 (mono-N-Trt) | [5] |
| o-Aminophenol | Trityl Chloride | - | THF/DMF (4:1) | 1.5 | 25 | 95 (N-Trt) | [5] |
| p-Aminophenol | Trityl Chloride | - | THF/DMF (4:1) | 1.5 | 25 | 90 (N-Trt) | [5] |
| 2-Aminobenzyl alcohol | Trityl Chloride | - | THF/DMF (4:1) | 1.5 | 25 | 85 (N-Trt) | [5] |
| Aromatic primary amines | Trityl Chloride | Pyridine | Pyridine | Not Specified | Room Temp | Not Specified | [6] |
| di-TBS gemcitabine (amine) | Tritylating reagent | Pyridine | Pyridine | Overnight | Room Temp | Not Specified | [4] |
Experimental Protocols
General Protocol for Trityl Protection of a Primary Amine
This protocol provides a general procedure for the tritylation of a primary amine using trityl chloride and a base.
Materials:
-
Primary amine (1.0 equiv)
-
Trityl chloride (1.0 - 1.2 equiv)
-
Anhydrous pyridine or another suitable tertiary amine base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (or another tertiary amine base) to the solution.
-
Addition of Trityl Chloride: Add trityl chloride (1.0 - 1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tritylated amine.
-
Specific Protocol: Tritylation of an Amine on a Complex Molecule
This protocol is adapted from a procedure for the tritylation of a nucleoside, demonstrating the application to more complex molecules.[4]
Materials:
-
Amine-containing substrate (e.g., di-TBS gemcitabine, 1.0 equiv)
-
Tritylating reagent (e.g., trityl chloride, 2.0 equiv)
-
Dry pyridine (as solvent and base)
-
Methanol
-
Silica gel
-
Solvents for flash column chromatography
Procedure:
-
Reaction: A mixture of the amine-containing substrate (1.47 mmol) and the tritylating reagent (2.94 mmol, 2 equiv) in dry pyridine (7.3 mL) is stirred overnight at room temperature.[4]
-
Quenching: Methanol is added to the solution to quench the reaction.[4]
-
Purification: After removal of the solvent under reduced pressure, the residue is purified by flash column chromatography on silica gel to obtain the title compound.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the trityl protection of a primary amine.
Conclusion
The trityl group is a valuable tool for the selective protection of primary amines in organic synthesis. The reaction with trityl chloride in the presence of a base provides a reliable method for introducing this protecting group. The choice of reaction conditions, including the base, solvent, and temperature, can be optimized to achieve high yields and selectivity for a wide range of substrates. The protocols and data presented in this application note serve as a guide for researchers in the successful implementation of the trityl protection strategy in their synthetic endeavors.
References
Application Notes and Protocols for the Cleavage of the Trityl Group from 2-(Tritylamino)ethanol
Introduction
The trityl (Trt) group is a sterically bulky protecting group commonly employed in organic synthesis to protect primary amines and alcohols.[1] Its acid-labile nature allows for its removal under a variety of acidic conditions, which generates a stable trityl carbocation.[1][2][3] This application note provides a comprehensive guide for the deprotection of the trityl group from 2-(tritylamino)ethanol, a bifunctional molecule with both an amine and a hydroxyl group. The primary focus is on the selective deprotection of the N-trityl group. We will cover various deprotection strategies, present quantitative data for comparison, and provide detailed experimental protocols.
Principles of Trityl Group Cleavage
The cleavage of the trityl group is an acid-catalyzed process. The reaction is initiated by the protonation of the heteroatom (in this case, nitrogen) attached to the trityl group, followed by the departure of the stable triphenylmethyl carbocation.[2] This carbocation is highly stabilized by resonance across the three phenyl rings. To prevent unwanted side reactions where this reactive carbocation might alkylate other nucleophilic sites, scavengers are often added to the reaction mixture.[2] The choice of acid and reaction conditions is critical to ensure efficient deprotection while maintaining the integrity of other functional groups within the molecule.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported conditions for the cleavage of the trityl group from amines, which are applicable to this compound. The selection of the appropriate method will depend on the desired selectivity and the presence of other sensitive functional groups.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[1] | [1] |
| Brønsted Acid | Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][2] | [1][2] |
| Brønsted Acid | Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[1][3] | [1][3] |
| Lewis Acid | BF3·OEt2 | CHCl3/MeOH | Room Temp | 45 min | 93 | Effective for substrates where Brønsted acids may not be suitable.[2] | [2] |
| Reductive | Lithium powder, catalytic naphthalene | Not Specified | Not Specified | Not Specified | Good to excellent | Can selectively remove the trityl group in the presence of allyl or benzyl groups.[4][5] | [4][5] |
Experimental Protocols
Herein are detailed protocols for the most common methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general and highly effective procedure for the acid-catalyzed removal of the trityl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 2-aminoethanol can be purified by column chromatography on silica gel or by distillation. The triphenylmethanol byproduct is typically easily separated by chromatography.[1]
Protocol 2: Deprotection using Formic Acid
This method provides a milder alternative to TFA for the removal of the trityl group.
Materials:
-
This compound
-
Formic Acid (97%+)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
Procedure:
-
Treat this compound (1 equivalent) with cold formic acid (e.g., 3 mL for 0.4 mmol) for approximately 3 minutes.[2]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[1]
-
Further evaporations from ethanol and diethyl ether can be performed.
-
Extract the residue with warm water to dissolve the 2-aminoethanol.
-
Filter the insoluble triphenylcarbinol.
-
Evaporate the aqueous filtrate in vacuo to obtain the crude 2-aminoethanol.
Mandatory Visualization
Caption: Experimental workflow for the cleavage of the trityl group from this compound.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of acid or the reaction time. Ensure that the starting material and solvent are anhydrous, as water can interfere with the reaction.
-
Low Yield: Low yields can result from incomplete extraction of the product into the organic phase during workup. Ensure thorough extraction. For highly water-soluble products like 2-aminoethanol, back-extraction of the aqueous layer may be necessary.
-
Side Reactions: The formation of byproducts can occur if the trityl cation reacts with other nucleophiles. While not a major concern for this compound itself, for more complex molecules, the addition of a scavenger like triethylsilane or triisopropylsilane (TIS) to the cleavage cocktail is recommended.[6]
By following these protocols and considering the troubleshooting advice, researchers can successfully deprotect this compound to obtain the desired 2-aminoethanol in high yield and purity.
References
Application Notes and Protocols: The Strategic Use of 2-(Tritylamino)ethanol in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tritylamino)ethanol, a bifunctional molecule featuring a sterically hindered primary amine protected by a trityl group and a primary alcohol, serves as a valuable building block in multi-step organic synthesis. The trityl (triphenylmethyl, Tr) group offers robust protection for the amine functionality, allowing for selective reactions at the hydroxyl group. Its acid-labile nature ensures facile deprotection under mild conditions, making it an attractive choice for the synthesis of complex molecules, including pharmaceutical intermediates and bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis, derivatization, and utilization of this compound in multi-step synthetic strategies.
Core Applications
The primary utility of this compound in multi-step synthesis lies in its ability to act as a versatile scaffold. The protected amine allows for the modification of the ethanol backbone through reactions at the hydroxyl group, such as esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. Following these transformations, the trityl group can be selectively removed to reveal the primary amine for further functionalization, such as amide bond formation or reductive amination. This sequential reactivity makes it a key component in the synthesis of:
-
Pharmaceutical Intermediates: As a precursor to chiral ligands and other complex molecules used in drug discovery.
-
Heterocyclic Compounds: Serving as a starting material for the construction of various nitrogen-containing ring systems.
-
Solid-Phase Synthesis: Functionalized this compound can be employed as a linker, tethering molecules to a solid support for streamlined synthesis and purification.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethanolamine, Trityl Chloride, Pyridine | Pyridine | 15 h | Reflux | High | [1] |
Table 2: Deprotection of the Trityl Group
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups. |
| Hydrogen Chloride (1 eq) | Alcohol | Heating | Brief | High | Effective for cleaving the N-Trityl bond.[2] |
| Catalytic Hydrogenation | Various | Room Temp. | - | High | Provides a neutral deprotection method.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of N-Tritylethanolamine via the reaction of ethanolamine with trityl chloride.
Materials:
-
Ethanolamine
-
Trityl chloride (Triphenylmethyl chloride)
-
Pyridine
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of ethanolamine, trityl chloride, and pyridine is prepared.
-
The reaction mixture is heated to reflux and maintained for 15 hours with continuous stirring.
-
After the reaction is complete, the flask is cooled to room temperature.
-
Water is slowly added to the cooled reaction mixture to precipitate the product.
-
The precipitate is collected by filtration.
-
The crude product is recrystallized from a 1:1 mixture of ethanol and water to yield pure this compound.[1]
Protocol 2: General Procedure for Trityl Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the acidic cleavage of the N-trityl group.
Materials:
-
N-trityl protected substrate (e.g., a derivative of this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected amine.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as required.
Mandatory Visualizations
References
Application Note: A Robust Protocol for the N-Tritylation of Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various amine-protecting groups, the trityl (triphenylmethyl, Tr) group offers significant advantages, including steric bulk, which can direct the stereochemical outcome of subsequent reactions, and its ease of introduction and removal under mild acidic conditions.[1] The N-tritylation of amino alcohols is a critical transformation, enabling the selective modification of the hydroxyl group or its participation in further synthetic steps without interference from the nucleophilic amine. This application note provides a detailed experimental procedure for the N-tritylation of amino alcohols, complete with quantitative data for representative substrates and visual guides for the reaction and workflow.
Reaction Scheme
The N-tritylation of an amino alcohol proceeds via the nucleophilic attack of the primary amine on trityl chloride, typically in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.
References
Application Notes and Protocols: The Role of 2-(Tritylamino)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tritylamino)ethanol is a valuable bifunctional molecule widely employed in medicinal chemistry. Its core utility lies in the strategic protection of a primary amine by a bulky trityl group, while presenting a reactive hydroxyl group for further synthetic modifications. This application note provides a detailed overview of its application, particularly in the synthesis of potential enzyme inhibitors, and includes comprehensive experimental protocols and relevant data.
The trityl (triphenylmethyl) group serves as an effective protecting group for amines due to its steric hindrance, which prevents unwanted side reactions at the nitrogen atom.[1] This protective strategy is crucial in multi-step syntheses of complex bioactive molecules. The free hydroxyl group on the ethanol backbone allows for the introduction of diverse functionalities, making this compound a versatile building block for creating libraries of compounds for drug discovery screening.
Application: Synthesis of Urea and Thiourea Derivatives as Potential Enzyme Inhibitors
A significant application of this compound is in the synthesis of substituted urea and thiourea derivatives. These scaffolds are prevalent in a wide range of biologically active compounds, including enzyme inhibitors. For instance, derivatives of (thio)urea have shown potent inhibitory activity against bacterial enzymes like Escherichia coli β-glucuronidase (EcGUS).[2] Inhibition of EcGUS is a therapeutic strategy to mitigate intestinal toxicity caused by the reactivation of glucuronidated drugs.[2]
By utilizing this compound as a starting material, a library of N-(2-hydroxyethyl) urea and thiourea compounds can be synthesized and screened for their inhibitory potential against various enzymatic targets. The trityl group ensures that derivatization occurs selectively at the hydroxyl end of the molecule.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(Tritylamino)ethyl) Isocyanate/Isothiocyanate Intermediate
This protocol describes the conversion of the hydroxyl group of this compound to an isocyanate or isothiocyanate, a key reactive intermediate for the synthesis of urea and thiourea derivatives.
Materials:
-
This compound
-
Triphosgene or Thiophosgene
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or thiophosgene (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the crude isocyanate or isothiocyanate intermediate is typically used directly in the next step without purification.
Protocol 2: Synthesis of N-Aryl-N'-(2-(Tritylamino)ethyl) Urea/Thiourea Derivatives
This protocol details the reaction of the isocyanate/isothiocyanate intermediate with various aromatic amines to generate a library of urea or thiourea compounds.
Materials:
-
Crude N-(2-(Tritylamino)ethyl) isocyanate or isothiocyanate solution from Protocol 1
-
Substituted anilines (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To the crude solution of the isocyanate or isothiocyanate from Protocol 1, add a solution of the desired substituted aniline (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-N'-(2-(Tritylamino)ethyl) urea or thiourea derivative.
Protocol 3: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final N-Aryl-N'-(2-hydroxyethyl) urea/thiourea derivatives.
Materials:
-
N-Aryl-N'-(2-(Tritylamino)ethyl) urea/thiourea derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trityl-protected urea/thiourea derivative in DCM.
-
Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final deprotected product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for analogous thiourea derivatives as inhibitors of E. coli β-glucuronidase, demonstrating the potential efficacy of compounds synthesized using the described protocols.[2]
| Compound ID (Analogous) | R Group on Aryl Ring | Yield (%) | IC₅₀ (µM) for EcGUS |
| E-9 | 4-Cl | 85 | 2.68 |
| C-7 | 4-F | 92 | > 50 |
| C-9 | 4-Cl | 88 | 15.3 |
| E-6 | 3-NO₂ | 78 | 8.7 |
| E-13 | 4-NO₂ | 81 | 4.2 |
| F-4 | 3-CH₃ | 90 | > 50 |
| F-6 | 3-OCH₃ | 87 | 22.1 |
| F-13 | 4-OCH₃ | 84 | 35.6 |
| DSL (Control) | - | - | 45.8 |
Data is for analogous compounds and is intended to be representative of the potential activity of derivatives of this compound.[2]
Mandatory Visualizations
Caption: Synthetic and screening workflow for developing enzyme inhibitors.
Caption: Mechanism of competitive enzyme inhibition.
References
Application Notes and Protocols: Solid-Phase Synthesis Utilizing Trityl-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trityl-protected amino alcohols in solid-phase synthesis (SPS). This methodology offers a powerful and versatile platform for the efficient construction of peptides, peptidomimetics, and other complex organic molecules. The trityl group, with its steric bulk and acid-labile nature, provides unique advantages in protecting the amino functionality of amino alcohols, facilitating controlled and sequential assembly on a solid support.
Introduction to Trityl Protection in Solid-Phase Synthesis
Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of complex molecules by anchoring the starting material to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1] The choice of protecting groups is crucial for the success of any solid-phase synthesis strategy.
The trityl (triphenylmethyl, Trt) group is a bulky alkyl-type protecting group frequently employed for the protection of alcohols, thiols, and amines.[2][3] In the context of amino alcohols, the trityl group is particularly advantageous for protecting the amino terminus. Its significant steric hindrance can prevent undesirable side reactions, such as diketopiperazine formation, especially during the critical dipeptide stage.[4][5] Furthermore, the acid lability of the trityl group allows for its removal under very mild acidic conditions, which is compatible with a wide range of sensitive functional groups and linkers.[2][6]
Key Advantages of Trityl-Protected Amino Alcohols in SPS:
-
High Yields and Minimal Racemization: The attachment of the first amino acid to the resin, a critical step, can be achieved in high yields with minimal racemization when using trityl-based resins.[4]
-
Mild Cleavage Conditions: Peptides can be cleaved from trityl-based supports using mild acid treatments, such as dilute trifluoroacetic acid (TFA) or even fluorinated alcohols.[4][5] This allows for the synthesis of fully protected peptide fragments for use in convergent synthesis strategies.[4]
-
Orthogonal Protection Schemes: The trityl group can be used in orthogonal protection strategies. For example, it can be removed in the presence of base-labile (e.g., Fmoc) or more acid-stable (e.g., Boc) protecting groups on the side chains.[1][6]
-
Suppression of Side Reactions: The steric bulk of the trityl group helps to minimize diketopiperazine formation, a common side reaction in solid-phase peptide synthesis (SPPS).[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in solid-phase synthesis using trityl-protected amino alcohols. These protocols are based on established procedures and can be adapted to specific synthetic targets.
Preparation of N-α-Trityl-Amino Acids
The synthesis of N-α-trityl-amino acids is the first step in utilizing this methodology. Several methods have been reported, with varying yields depending on the amino acid.[6]
Method A: Using Amino Acid Methyl Esters [6]
-
Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF).
-
Add triethylamine (2 equivalents) to the solution and cool in an ice bath.
-
Add a solution of trityl chloride (1 equivalent) in dichloromethane (DCM) and stir the mixture vigorously for 2.5 hours at room temperature.
-
Remove the precipitated salts by filtration.
-
Add ethanol to the filtrate and concentrate to dryness.
-
Treat the residue with water and ethyl acetate.
-
Wash the organic phase with water, dry over sodium sulfate, and concentrate to yield the N-Trt-amino acid methyl ester.
-
Hydrolyze the methyl ester by dissolving it in dioxane and adding 1 N LiOH in a methanol/water mixture.
-
Stir the reaction until completion (time varies depending on the amino acid).
-
Neutralize the solution with 2M KHSO4 and extract the product with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and evaporate to dryness to obtain the N-Trt-amino acid.
Method B: Using Trimethylsilyl Esters [6]
This one-pot method is also used for the preparation of N-Trt-amino acids, though for some trifunctional amino acids, an additional purification step using silica gel chromatography may be necessary.[6]
Loading of the First Amino Acid onto Trityl-Based Resin
Trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin, are highly recommended due to their high acid lability and ability to suppress side reactions.[5]
Protocol for Loading onto 2-Chlorotrityl Chloride Resin: [5]
-
Swell the 2-chlorotrityl chloride resin (1 equivalent) in dry DCM in a solid-phase synthesis reaction vessel.
-
Add a solution of the Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
-
Stir the mixture for 30 to 60 minutes at room temperature.
-
Wash the resin with DMF.
-
To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.
-
Filter and wash the resin three times with DMF and DCM.
Peptide Chain Elongation
The elongation of the peptide chain follows the standard procedures of solid-phase peptide synthesis, involving iterative deprotection and coupling steps.
Fmoc Deprotection: [7]
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF.
Amino Acid Coupling: [7]
-
Dissolve the N-α-Fmoc-protected amino acid (5 equivalents) in DMF.
-
Add a coupling reagent such as OXYMA (5 equivalents) and diisopropylcarbodiimide (DIC) (5 equivalents).
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes at 75°C for microwave-assisted synthesis).
-
Wash the resin with DMF.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the synthesized peptide from the solid support. The mild conditions required for cleaving from trityl-based resins are a significant advantage.
-
For fully protected peptides: Treat the resin with a solution of 1:4 (v/v) hexafluoroisopropyl alcohol/dichloromethane.[1]
-
For deprotected peptides: A common cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 TFA/TIS/H2O). The specific cocktail and cleavage time will depend on the amino acid composition of the peptide. After treatment, the resin is filtered off, and the peptide is precipitated from the filtrate, typically with cold diethyl ether.
Data Presentation
The following tables summarize quantitative data related to the synthesis of N-α-Trityl-amino acids, which are key starting materials for this methodology.
| Amino Acid | Method | Yield (%) | Reference |
| Trt-Gly-OH | A | 40 | [6] |
| Trt-Gly-OMe | A | 99 | [6] |
| Trt-Leu-OMe | A | 93 | [6] |
| Trt-Ile-OMe | A | 90 | [8] |
| Trt-Tyr(tBu)-OMe | A | 95 | [8] |
| Trt-Asp(OtBu)-OMe | A | 94 | [8] |
| Trt-Lys(Tfa)-OH | B | 14 | [6] |
Table 1: Reported yields for the synthesis of various N-α-Trityl-amino acids and their methyl esters.
Visualizations
The following diagrams illustrate the key workflows and chemical principles discussed in these application notes.
Caption: General workflow for solid-phase synthesis.
Caption: Trityl group protection and cleavage strategy.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cblpatras.gr [cblpatras.gr]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. digital.csic.es [digital.csic.es]
- 7. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tritylamino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-(Tritylamino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between ethanolamine and trityl chloride. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon of trityl chloride, forming the N-tritylated product. The nitrogen atom is a better nucleophile than the oxygen atom due to its lower electronegativity and larger size, leading to the preferential formation of N-trityl ethanolamine.[1]
Q2: What are the typical reagents and solvents used in this synthesis?
Commonly, the reaction is carried out using ethanolamine and trityl chloride as the primary reactants. A base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid byproduct formed during the reaction.[2] Acetonitrile or isopropanol are frequently employed as solvents.[1][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (ethanolamine and trityl chloride) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.
Q4: What is the expected yield for this reaction?
Under optimized conditions, the synthesis of this compound can achieve a high yield, potentially up to 98%.[3] However, the actual yield can be influenced by various factors, including reaction conditions and purification methods.
Troubleshooting Guide
Low or No Product Yield
Problem: After running the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is isolated.
| Possible Cause | Suggested Solution |
| Inactive Trityl Chloride | Trityl chloride can hydrolyze over time if exposed to moisture. Use fresh or properly stored trityl chloride. Consider checking the purity of the starting material via melting point or spectroscopic methods. |
| Suboptimal Reaction Temperature | The reaction is typically run at room temperature.[3] If the reaction is sluggish, a slight increase in temperature may be beneficial, but excessive heat can lead to side reactions. |
| Incorrect Stoichiometry | An inappropriate ratio of reactants can lead to low conversion. Ensure accurate measurement of both ethanolamine and trityl chloride. A molar excess of ethanolamine is often used to ensure the complete consumption of the more expensive trityl chloride. |
| Presence of Moisture | Water in the reaction can react with trityl chloride, reducing the amount available to react with ethanolamine. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Formation of Side Products/Impure Product
Problem: The isolated product is impure, as indicated by techniques like NMR, GC-MS, or melting point analysis.
| Possible Cause | Suggested Solution |
| O-Tritylation | Although N-tritylation is favored, some reaction at the hydroxyl group of ethanolamine can occur, leading to the formation of O-tritylethanolamine. This is more likely if the reaction conditions are not optimized. Using a less hindered base and controlling the reaction temperature can help minimize this side product. |
| Di-tritylation | In rare cases, both the amine and hydroxyl groups could be tritylated. This can be minimized by controlling the stoichiometry and avoiding a large excess of trityl chloride. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of starting materials in the crude product. Monitor the reaction by TLC to ensure it has gone to completion before work-up. |
| Hydrolysis of Trityl Chloride | If moisture is present, triphenylmethanol will be formed as a byproduct. This can often be removed during purification. |
Difficulties in Product Isolation and Purification
Problem: Challenges are encountered during the work-up and purification of this compound.
| Possible Cause | Suggested Solution |
| Product Precipitation Issues | The product is often precipitated by adding the reaction mixture to water.[1][3] If precipitation is incomplete, try cooling the mixture in an ice bath or adding more water. |
| Inefficient Purification | Recrystallization is a common method for purifying the crude product.[1] Experiment with different solvent systems (e.g., isopropanol/heptanes, ethanol) to find the optimal conditions for obtaining pure crystals. Column chromatography can also be employed for more challenging separations. |
Data Presentation
The following table provides an illustrative summary of how reaction parameters can influence the yield of this compound. Please note that these are representative values and actual results may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 40°C | 0°C | Room temperature is generally optimal. Higher temperatures may increase side reactions, while lower temperatures can slow down the reaction rate. |
| Ethanolamine:Trityl Chloride Molar Ratio | 1:1 | 2:1 | 1:1.2 | An excess of ethanolamine (e.g., 2:1) can help drive the reaction to completion and minimize residual trityl chloride. An excess of trityl chloride may lead to di-tritylation. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Reaction progress should be monitored by TLC. Longer reaction times may be necessary for complete conversion, but prolonged times at elevated temperatures could lead to product degradation. |
| Solvent | Acetonitrile | Isopropanol | Dichloromethane | The choice of solvent can affect the solubility of reactants and the reaction rate. Both acetonitrile and isopropanol are commonly used with good results.[1][3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on established methods for the synthesis of this compound.[1][3]
Materials:
-
Ethanolamine
-
Trityl chloride
-
Acetonitrile (anhydrous)
-
Deionized water
-
Isopropanol (for recrystallization)
-
Heptane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Beakers and Erlenmeyer flasks
-
Heating mantle (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, dissolve ethanolamine in anhydrous acetonitrile.
-
In a separate beaker, dissolve trityl chloride in anhydrous acetonitrile.
-
Slowly add the trityl chloride solution to the stirring ethanolamine solution at room temperature over a period of approximately 30 minutes.
-
Allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Stir the aqueous mixture vigorously for 5-10 minutes.
-
Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Air-dry the crude product.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as hot isopropanol followed by the addition of heptane.
-
Dissolve the crude product in a minimal amount of boiling isopropanol.
-
Once dissolved, remove the flask from the heat and add heptane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for improving synthesis yield.
References
Technical Support Center: Trityl Protection of Ethanolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the trityl protection of ethanolamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the trityl protection of ethanolamine?
A1: The most prevalent side reactions include:
-
O-tritylation: Formation of O-tritylethanolamine due to the reaction of trityl chloride with the hydroxyl group of ethanolamine.
-
N,O-ditritylation: Both the amine and hydroxyl groups of ethanolamine become protected with a trityl group.
-
Hydrolysis of Trityl Chloride: Trityl chloride can react with residual moisture in the reaction mixture to form triphenylmethanol.
-
Formation of Ethanolamine Hydrochloride: The HCl generated during the reaction can react with unreacted ethanolamine to form the hydrochloride salt, which is generally unreactive towards trityl chloride.
Q2: Why is my yield of N-tritylethanolamine consistently low?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion or favor side reactions.
-
Moisture in Reagents or Solvents: Water will hydrolyze trityl chloride to triphenylmethanol, reducing the amount of reagent available for the desired reaction.
-
Inadequate Base: An insufficient amount or a weak base may not effectively scavenge the HCl produced, leading to the formation of unreactive ethanolamine hydrochloride.
-
Product Loss During Work-up and Purification: N-tritylethanolamine can be lost during extraction or recrystallization steps if the procedures are not optimized.
Q3: I see multiple spots on my TLC plate after the reaction. What are they?
A3: A typical TLC of the crude reaction mixture may show the following spots, in order of decreasing polarity (increasing Rf value):
-
Ethanolamine: The starting material, which is highly polar.
-
N-tritylethanolamine: The desired product.
-
O-tritylethanolamine: A less polar isomer.
-
Triphenylmethanol: A non-polar byproduct from the hydrolysis of trityl chloride.
-
N,O-ditritylethanolamine: The least polar product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N-tritylethanolamine | 1. Moisture Contamination: Reagents (ethanolamine, trityl chloride, solvent, base) are not anhydrous. | 1. Use freshly distilled solvents and bases. Dry ethanolamine and trityl chloride under vacuum before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect Stoichiometry: Insufficient trityl chloride or base. | 2. Use a slight excess of trityl chloride (e.g., 1.05-1.1 equivalents). Ensure at least one equivalent of base is used to neutralize the HCl formed. An excess of ethanolamine can be used to drive the reaction towards mono-tritylation.[1] | |
| 3. Suboptimal Temperature: Reaction temperature is too low for efficient reaction or too high, promoting side reactions. | 3. Most procedures recommend room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for the formation of byproducts by TLC. | |
| Significant amount of O-tritylethanolamine formed | 1. Reaction Conditions Favoring O-tritylation: While the amine is more nucleophilic, certain conditions can promote reaction at the hydroxyl group. | 1. Choice of Base: Pyridine is a commonly used base that also acts as a solvent and can favor N-tritylation.[2] Triethylamine, being a bulkier and stronger base, might influence selectivity.[3][4][5] 2. Order of Addition: Adding trityl chloride slowly to a solution of ethanolamine and the base can improve selectivity for N-tritylation. |
| Formation of a significant amount of ditritylated product | 1. Excess Trityl Chloride: Using a large excess of trityl chloride will drive the reaction towards double protection. | 1. Carefully control the stoichiometry. Use no more than a slight excess of trityl chloride. Using an excess of ethanolamine can help to minimize ditritylation. |
| Presence of a large amount of triphenylmethanol in the crude product | 1. Significant moisture in the reaction. | 1. Rigorously dry all reagents and glassware. Perform the reaction under an inert atmosphere. |
| Difficulty in purifying the product | 1. Similar polarities of products and byproducts. | 1. Recrystallization: A mixture of ethanol and water (1:1) has been reported to be effective for recrystallizing N-tritylethanolamine.[2] Toluene or a mixture of hexane and ethyl acetate can also be explored. 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be used to separate the components. |
Experimental Protocols
Protocol 1: Synthesis of N-tritylethanolamine[1]
-
To a stirred solution of ethanolamine (4.0 equivalents) in isopropanol, slowly add trityl chloride (1.0 equivalent) over 1 hour at room temperature.
-
Ensure the temperature does not exceed 30°C.
-
Stir the reaction mixture for an additional hour at room temperature.
-
Filter off the precipitated ethanolamine hydrochloride.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification of N-tritylethanolamine by Recrystallization[2]
-
Dissolve the crude product in a minimum amount of a hot 1:1 mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the synthesis and purification of N-tritylethanolamine.
Caption: Potential products from the reaction of ethanolamine with trityl chloride.
References
Technical Support Center: Purification of Crude 2-(Tritylamino)ethanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of crude 2-(Tritylamino)ethanol by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound? A1: Column chromatography is a widely used technique for purifying this compound, as it effectively separates the target compound from impurities with different polarities.[1] Recrystallization can also be a viable method if a suitable solvent is found.[2][3]
Q2: My compound is streaking on the TLC plate. What causes this and how can I fix it? A2: Streaking is a common issue when working with amines on silica gel. It is often caused by the slightly acidic nature of the silica, which can lead to strong, non-ideal interactions with the basic amine. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to your eluent.[4] This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.
Q3: Can the trityl protecting group be cleaved during silica gel chromatography? A3: Yes, the trityl group is sensitive to acidic conditions and can be partially or fully cleaved if exposed to the acidic surface of silica gel for extended periods or if acidic solvents are used.[5] To mitigate this, it is advisable to use a deactivated silica gel or add a base like triethylamine to the mobile phase.[6]
Q4: What is a good starting solvent system for developing a TLC method for this compound? A4: A good starting point for most compounds of moderate polarity is a 1:1 mixture of ethyl acetate and hexane.[7] You can then adjust the ratio to achieve an optimal Rf value, which is ideally between 0.2 and 0.4 for column chromatography.[7] If the compound is very polar, a system like methanol in dichloromethane might be necessary.[7]
Q5: Is there an alternative to column chromatography for purification? A5: Yes, recrystallization is a powerful technique for purifying solid compounds.[8] The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[3] As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent.[3][8] Finding a suitable single or mixed solvent system is key to successful recrystallization.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC/Column | The compound is an amine, which interacts strongly with acidic silica gel.[4] | Add 0.1-2.0% triethylamine or another suitable base (e.g., ammonia in methanol) to the eluent to neutralize the silica surface.[4][9] Alternatively, consider using a different stationary phase like alumina.[7][9] |
| Low or no recovery of product | 1. Incorrect Solvent System: The eluent is not polar enough to move the compound off the column, or it is too polar and elutes with the solvent front.[1] 2. Decomposition on Column: The acid-sensitive trityl group may be cleaving on the silica gel.[5][10] | 1. Optimize the Eluent: Systematically test solvent systems using TLC to find one that gives the target compound an Rf of 0.2-0.4.[7] If the compound is at the baseline, increase the eluent's polarity; if it's at the solvent front, decrease the polarity.[4] 2. Deactivate Silica: Run the column with an eluent containing 1-3% triethylamine to neutralize the stationary phase before loading the compound.[6] |
| Poor separation of product from impurities | The chosen solvent system does not provide adequate resolution between the product and impurities. | Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to dichloromethane) can significantly alter the selectivity and improve separation.[11][12] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6] |
| Product elutes very slowly | The eluent is not polar enough for the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like 5-10% methanol in dichloromethane may be required.[12] Adding a base can also sometimes improve elution behavior for amines.[9] |
| Trityl group is lost during purification | The compound has been exposed to acidic conditions, either from the silica gel or an acidic component in the eluent. | Ensure the eluent is neutral or slightly basic by adding triethylamine.[6] Avoid using acidic modifiers in the mobile phase. If the problem persists, consider a faster purification with a shorter column or using a less acidic stationary phase like alumina.[7] |
Data Presentation
| Parameter | Recommended Value / System | Rationale / Notes |
| TLC Solvent System (Starting Point) | 1:1 Hexane / Ethyl Acetate | A common starting point for compounds of intermediate polarity. The ratio should be adjusted to achieve the desired Rf.[7] |
| TLC Solvent System (For Amines) | Hexane / Ethyl Acetate with 1% Triethylamine (Et3N) | The added base neutralizes acidic sites on the silica, preventing streaking and potential degradation of the amine.[6] |
| Optimal TLC Rf for Column Chromatography | 0.2 - 0.4 | This Rf range typically provides the best separation during column chromatography.[7] |
| Silica Gel to Crude Compound Ratio | 30:1 to 100:1 by weight | A higher ratio is used for more difficult separations. A common starting point is ~50:1. |
| Column Elution Method | Isocratic or Gradient | Isocratic (constant solvent composition) is simpler. Gradient (increasing polarity over time) can improve separation for complex mixtures and speed up the elution of strongly retained compounds.[6] |
| Visualization on TLC | UV light (254 nm), Potassium Permanganate, or Ninhydrin stain | This compound has aromatic rings and should be visible under UV light.[7] Permanganate stain is a general stain for organic compounds. Ninhydrin stain is specific for primary/secondary amines and will give a colored spot.[13] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare a developing chamber by adding a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% Triethylamine) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere. Cover the chamber.
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[11]
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[11] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[11] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[7][11] If necessary, use a chemical stain (e.g., potassium permanganate or ninhydrin) to see the spots.[13]
-
Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the desired product.[7]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.[1]
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Pour the slurry into the column and use gentle pressure or tapping to pack the silica bed evenly, avoiding air bubbles.[1]
-
Add another layer of sand on top of the packed silica.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3g) to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatography purification.
Caption: Experimental workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. mt.com [mt.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Troubleshooting low yield in trityl deprotection reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning low yields in trityl deprotection reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Low or No Yield of the Deprotected Product
Q1: My trityl deprotection reaction has a low yield. What are the primary reasons for this?
Low yields in trityl deprotection are often due to incomplete cleavage of the trityl group. The primary reasons for this include:
-
Re-attachment of the Trityl Cation: The trityl group is released as a stable and reactive trityl cation during acid-mediated cleavage. If not effectively neutralized, this cation can reattach to the deprotected functional group (e.g., thiol, amine, or alcohol), leading to an equilibrium that favors the protected state.[1][2]
-
Insufficient Acid Strength or Concentration: The acid catalyst may not be strong enough or used in a sufficient amount to drive the reaction to completion. The lability of the trityl group is dependent on the specific substrate and the reaction conditions.
-
Steric Hindrance: In complex molecules or long peptides, the trityl-protected site may be sterically hindered, preventing efficient access of the cleavage reagents.[2][3]
-
Problematic Residues: Certain amino acids, particularly N-terminal asparagine (Asn), can exhibit significantly slower deprotection rates.[2][4] The proximity of the N-terminal amino group can hinder the cleavage of the trityl group from the Asn side chain.[2]
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.
Issue: Incomplete Deprotection
Q2: How can I confirm that my deprotection is incomplete?
The most direct way to identify incomplete deprotection is through analytical techniques such as:
-
Mass Spectrometry (MS): The presence of a significant peak corresponding to the mass of the trityl-protected starting material is a clear indicator of an incomplete reaction.[1][2]
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram will show a peak for the remaining trityl-protected compound, in addition to the peak for the desired deprotected product.[1]
-
Thin Layer Chromatography (TLC): Comparing the reaction mixture to the starting material on a TLC plate can show the persistence of the starting material spot.[5]
Q3: What are scavengers and why are they critical for successful trityl deprotection?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive trityl cations generated during the reaction.[1][2] By reacting with these cations, scavengers prevent them from reattaching to the deprotected functional group, thus driving the reaction to completion.[1] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1] Other common scavengers include water, 1,2-ethanedithiol (EDT), and phenol.[2]
Q4: My peptide has an N-terminal Asn(Trt) residue, and the deprotection is incomplete. What should I do?
Incomplete deprotection of N-terminal Asn(Trt) is a known issue.[4] To address this, you can:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or more can often improve the yield.[2]
-
Repeat the cleavage: If deprotection is still incomplete after an extended time, it is recommended to precipitate and wash the peptide, then subject it to a second cleavage treatment with fresh reagents.[2]
-
Use an alternative protecting group: For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Xant).[2][6]
Issue: Side Reactions
Q5: What are common side reactions during trityl deprotection, and how can they be minimized?
Several side reactions can occur, particularly with sensitive substrates like peptides.[1]
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[1] |
| Oxidation | The free thiol group of cysteine is susceptible to oxidation, leading to disulfide bond formation.[1] | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate nucleophilic residues like Cys, Met, or Trp.[1][2] | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[1] |
| Migration of Acetyl Groups | In carbohydrate chemistry, neighboring acetyl groups can migrate to the deprotected hydroxyl group.[7] | Optimize reaction conditions, potentially using a microreactor to inhibit migration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for trityl deprotection? The most common method for removing a trityl group is acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA).[5][8]
Q2: Can the trityl group be removed selectively in the presence of other acid-labile groups? Yes, the high acid lability of the trityl group allows for its selective removal. For instance, treating a resin-bound peptide with a low concentration of TFA (e.g., 1-5%) in dichloromethane (DCM) can cleave the trityl group while leaving the peptide attached to the resin and other acid-sensitive protecting groups intact.[2] Also, using milder acids like acetic acid or formic acid can deprotect trityl ethers in the presence of TBS ethers.[9]
Q3: How long should a typical trityl deprotection reaction be run? For most substrates, a reaction time of 1-4 hours at room temperature is sufficient when using TFA.[5] For peptides, a cleavage time of 2-4 hours is generally recommended.[1] However, the optimal time can depend on the specific substrate and should be monitored by TLC, HPLC, or LC-MS.[1][5]
Q4: What are some alternative reagents to TFA for trityl deprotection? Milder acids like formic acid and acetic acid are effective alternatives to TFA, especially for substrates with other acid-sensitive functional groups.[5][9] Lewis acids such as BF3·OEt2, ZnBr2, and MgBr2 can also be used.[9][10]
Q5: What is a standard cleavage cocktail for deprotecting a trityl-protected cysteine in a peptide? A standard cocktail for peptides without other sensitive residues is 95% TFA / 2.5% TIS / 2.5% H₂O.[1] For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) is recommended.[1]
Data Presentation
Table 1: Comparison of Acid-Catalyzed Deprotection Methods for Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[5] |
| HCl | Toluene | Ambient Temp | Not Specified | Not Specified | Phase-transfer catalysis can be employed.[5] |
| Silica-supported NaHSO₄ | Not Specified | Not Specified | Not Specified | High | A mild and efficient heterogeneous method.[5] |
Table 2: Recommended Cleavage Cocktails for Cys(Trt) Deprotection
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)
This protocol outlines a general method for the acid-catalyzed removal of a trityl group from a nitrogen-containing compound.[5]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.[5]
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[5]
Protocol 2: Deprotection of a Trityl Ether using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of trityl-protected alcohols.[9]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator (oil pump)
Procedure:
-
Treat the trityl-protected alcohol (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes.[9]
-
Evaporate the formic acid using an oil pump at room temperature.[9]
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[9]
-
Further evaporations from EtOH and Et₂O can be performed.[9]
-
Extract the residue with warm H₂O.[9]
-
Filter the insoluble triphenylcarbinol byproduct.[9]
-
Evaporate the filtrate in vacuo to obtain the deprotected alcohol.[9]
Visualizations
Caption: General experimental workflow for a typical trityl deprotection reaction.
Caption: A decision tree for troubleshooting low yields in trityl deprotection reactions.
Caption: Role of scavengers in preventing trityl cation re-attachment to the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing Synthesis of 2-(Tritylamino)ethanol: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tritylamino)ethanol. Our aim is to facilitate the optimization of reaction time and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Low Reaction Temperature: The reaction rate may be slow at lower temperatures. | While the reaction is typically conducted at room temperature, gentle warming to 30-40°C can be explored to increase the rate. However, be cautious of potential side reactions at higher temperatures. |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. | |
| Steric Hindrance: The bulky trityl group can lead to slower reaction rates, especially if the ethanolamine is substituted.[1] | While not directly modifiable for this specific synthesis, understanding this inherent factor is important for setting realistic reaction time expectations. | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction kinetics. | Consider increasing the concentration of the reactants, but be mindful of potential solubility issues and exotherms. | |
| Low Product Yield | Suboptimal Stoichiometry: An incorrect molar ratio of ethanolamine to trityl chloride can result in unreacted starting material. | A common approach is to use an excess of ethanolamine to ensure the complete consumption of the more expensive trityl chloride.[2][3][4] |
| Side Reactions: The hydroxyl group of ethanolamine can also react with trityl chloride, leading to the formation of an O-tritylated byproduct. However, the amino group is generally more nucleophilic, making N-tritylation the major pathway.[4] | Maintaining a controlled temperature (room temperature is often sufficient) can help minimize side reactions.[2] | |
| Product Precipitation Issues: The product is a solid that precipitates from the reaction mixture. Inefficient precipitation or loss during filtration will lower the yield. | Cooling the reaction mixture after the reaction is complete can enhance precipitation.[2] Use ice-cold water for washing the precipitate to minimize dissolution.[3][4][5] | |
| Difficulty in Product Isolation | Fine Precipitate: The product may precipitate as a very fine powder, making it difficult to filter. | Allowing the precipitate to age in the cold solution may lead to larger crystals that are easier to filter. |
| Contamination with Ethanolamine Hydrochloride: A byproduct of the reaction is ethanolamine hydrochloride, which can co-precipitate with the product.[2] | Washing the filtered product thoroughly with water is crucial to remove this salt.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time for the synthesis of this compound?
A1: The reaction time can vary depending on the specific conditions. Some protocols suggest a reaction time of about one to two hours at room temperature after the addition of trityl chloride.[2] Other procedures indicate a shorter reaction time of 30 minutes.[3][4][5] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
Q2: What is the role of the excess ethanolamine in the reaction?
A2: Using a significant molar excess of ethanolamine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the amino group of the reactant and product. Secondly, it helps to drive the reaction to completion by ensuring that the trityl chloride is the limiting reagent.[2]
Q3: Which solvent is best for this synthesis?
A3: Several solvents can be used, with isopropanol and acetonitrile being common choices.[2][3][5] The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Isopropanol has been used in a protocol with a reaction time of about an hour after addition of the reactant.[2] Acetonitrile has been utilized in procedures with a 30-minute reaction time.[3][5]
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Q5: Is it possible to perform O-tritylation of ethanolamine instead of N-tritylation?
A5: While O-tritylation is possible, the nitrogen atom in ethanolamine is a better nucleophile than the oxygen atom due to its lower electronegativity and larger size.[4] Therefore, N-tritylation is the predominant reaction pathway under standard conditions. Selective O-tritylation would require protecting the amino group first.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on literature procedures.
Protocol 1: Synthesis in Isopropanol
This protocol is adapted from a procedure using isopropanol as the solvent.[2]
Materials:
-
Ethanolamine
-
Trityl chloride (Triphenylchloromethane)
-
Isopropanol
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel, dissolve ethanolamine in isopropanol with stirring to create a homogeneous solution. A significant molar excess of ethanolamine is typically used.
-
Slowly add trityl chloride to the solution over a period of about 1 hour at room temperature. Maintain the temperature below 30°C during the addition.
-
After the complete addition of trityl chloride, continue stirring the reaction mixture for another hour at room temperature. A white precipitate of ethanolamine hydrochloride will form.
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated ethanolamine hydrochloride.
-
Pour the filtrate into ice-cold water to precipitate the this compound product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with ice-cold water.
-
Dry the product in a vacuum oven at a temperature not exceeding 50°C.
Protocol 2: Synthesis in Acetonitrile
This protocol is based on procedures utilizing acetonitrile as the solvent.[3][4][5]
Materials:
-
Ethanolamine
-
Trityl chloride
-
Acetonitrile
-
Water
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine trityl chloride, ethanolamine, and acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
After 30 minutes, add water to the flask and continue to stir vigorously for another 5 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with ice-cold water.
-
Allow the product to dry under vacuum.
Data Summary
The following table summarizes the quantitative data from the referenced protocols for easy comparison.
| Parameter | Protocol 1 (Isopropanol) [2] | Protocol 2 (Acetonitrile) [3][4][5] |
| Solvent | Isopropanol | Acetonitrile |
| Reaction Temperature | Room Temperature (<30°C) | Room Temperature |
| Reaction Time | ~2 hours (1 hr addition + 1 hr stirring) | 30 minutes |
| Key Reagent Ratio | ~4:1 molar ratio of Ethanolamine to Trityl Chloride | ~2:1 mass ratio of Ethanolamine to Trityl Chloride |
| Work-up | Filtration of byproduct, then precipitation in ice-water | Direct precipitation by adding water |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
Technical Support Center: Selective N-Tritylation of 2-Aminoethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the selective N-tritylation of 2-aminoethanol, with a primary focus on preventing over-tritylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a significant amount of a non-polar byproduct in my reaction. What is it and how can I avoid it?
A1: The primary non-polar byproduct in the tritylation of 2-aminoethanol is the N,O-ditritylethanolamine. This occurs when both the amine and the hydroxyl groups are tritylated. The formation of this byproduct is favored by an excess of trityl chloride, prolonged reaction times, and elevated temperatures. To minimize its formation, it is crucial to control the stoichiometry of your reactants. A common strategy is to use an excess of 2-aminoethanol relative to trityl chloride.
Q2: My reaction is complete, but I am struggling to separate the desired N-trityl-2-aminoethanol from the ditritylated byproduct. What is the best way to purify my product?
A2: Purification can be challenging due to the similar nature of the mono- and ditritylated products. The most effective method for separation is typically column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar N,O-ditritylethanolamine from the more polar N-trityl-2-aminoethanol. Recrystallization can also be an effective purification method.[1]
Q3: How can I monitor the progress of my reaction to avoid over-tritylation?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside your starting materials (2-aminoethanol and trityl chloride), you can observe the consumption of the starting materials and the formation of the product(s). The desired N-trityl-2-aminoethanol will have an intermediate polarity, while the N,O-ditritylethanolamine will be significantly less polar. It is advisable to stop the reaction once the starting trityl chloride has been consumed to prevent the formation of the ditritylated product.
Q4: What is the ideal stoichiometry to achieve selective mono-N-tritylation?
A4: To favor the formation of the mono-N-tritylated product, it is recommended to use 2-aminoethanol as the limiting reagent. A slight excess of trityl chloride (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the 2-aminoethanol. However, to minimize ditritylation, some protocols suggest using an excess of 2-aminoethanol. The optimal ratio can be dependent on other reaction conditions such as temperature and reaction time.
Q5: At what temperature should I run the reaction for optimal selectivity?
A5: For selective N-tritylation, it is generally advisable to conduct the reaction at room temperature.[1] Elevated temperatures can provide the necessary activation energy for the less reactive hydroxyl group to attack the trityl cation, leading to an increase in the formation of the N,O-ditritylated byproduct.
Data Presentation: Reaction Conditions for Selective N-Tritylation
The following table summarizes various reported conditions for the tritylation of substrates with both amine and hydroxyl functionalities, providing a comparative overview to guide your experimental design.
| Substrate | Tritylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) & Yield (%) | Reference |
| 2-Aminoethanol | Trityl Chloride (1.0) | Pyridine | Pyridine | Reflux | 15 | N-tritylethanolamine (Yield not specified) | [1] |
| Adenosine | Trityl Chloride (1.3) | Silver Nitrate (1.2) | THF/DMF (8:2) | 25 | 2 | 5'-O-Trityladenosine (~80%) | [4] |
| Thymidine | Trityl Alcohol (1.2) | DIEA (2.0) | THF | 0 to RT | 2 | 5'-O-Tritylthymidine (91%) | [5] |
Experimental Protocols
Detailed Protocol for Selective N-Tritylation of 2-Aminoethanol
This protocol is designed to favor the formation of N-trityl-2-aminoethanol while minimizing the ditritylated byproduct.
Materials:
-
2-Aminoethanol
-
Trityl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve trityl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the trityl chloride solution to the stirred 2-aminoethanol solution at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (indicated by the consumption of trityl chloride), quench the reaction by adding cold methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the N-trityl-2-aminoethanol from any N,O-ditritylethanolamine and other impurities.
Mandatory Visualizations
Troubleshooting Workflow for Over-tritylation
Caption: Troubleshooting workflow for minimizing N,O-ditritylation.
Reaction Pathway for Tritylation of 2-Aminoethanol
Caption: Reaction scheme for the tritylation of 2-aminoethanol.
References
Technical Support Center: Removal of Triphenylmethanol Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the triphenylmethanol byproduct generated during deprotection reactions, particularly after the cleavage of a trityl (triphenylmethyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing triphenylmethanol byproduct?
A1: The most common methods for removing triphenylmethanol leverage its solubility properties. Triphenylmethanol is a white crystalline solid that is insoluble in water and petroleum ether but soluble in many organic solvents like ethanol, diethyl ether, and benzene.[1] The primary purification techniques include:
-
Precipitation/Crystallization: This is often the simplest method. Triphenylmethanol can be crystallized from a suitable solvent system, leaving the more soluble desired product in the mother liquor, or vice-versa.
-
Liquid-Liquid Extraction: This technique is effective for separating triphenylmethanol from water-soluble products. Typically, the reaction mixture is partitioned between an organic solvent (like diethyl ether) and an aqueous phase.[2]
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) or simpler column chromatography can be highly effective for separating triphenylmethanol from the desired product, especially in the context of oligonucleotide and peptide synthesis.[2]
-
Trituration: This involves washing the solid crude product with a solvent in which triphenylmethanol is soluble, but the desired product is not (e.g., petroleum ether).[3][4]
Q2: How do I choose the best removal method for my experiment?
A2: The choice of method depends on the properties of your desired product and the scale of your reaction. The following decision tree can guide your selection:
Q3: Can I monitor the removal of triphenylmethanol during the purification process?
A3: Yes, monitoring the purification is crucial. Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the presence of triphenylmethanol. A spot corresponding to a triphenylmethanol standard should disappear from the purified product lane. For more quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It can provide accurate quantification of the impurity level.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product after recrystallization. | The desired product may have some solubility in the recrystallization solvent, leading to loss in the mother liquor. The chosen solvent system may not be optimal. | - Ensure you are using the minimal amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly to maximize crystal formation. - Consider a different solvent or a mixed solvent system. For instance, a 2:1 mixture of cyclohexane and absolute ethanol has been used for triphenylmethanol recrystallization.[5] |
| Triphenylmethanol co-precipitates with my desired product. | The chosen precipitation solvent may not be selective enough. The concentration of the crude product might be too high. | - Try a different anti-solvent. For oligonucleotides, ethanol precipitation is common. - Ensure the crude product is fully dissolved before adding the anti-solvent. - Add the anti-solvent slowly while stirring to encourage selective precipitation. |
| Incomplete separation of triphenylmethanol during liquid-liquid extraction. | The partitioning of triphenylmethanol into the organic phase may be incomplete. Emulsion formation can trap the product or impurity. | - Perform multiple extractions with fresh organic solvent to ensure complete removal. - To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. |
| Triphenylmethanol peak still present in HPLC after purification. | The chromatographic conditions may not be optimized for baseline separation. The column may be overloaded. | - Adjust the gradient of the mobile phase (e.g., acetonitrile/water) to improve resolution. - Ensure the sample is properly dissolved and filtered before injection. - If using a purification cartridge, ensure it is not overloaded and that the wash steps are sufficient to remove all triphenylmethanol before eluting the product. |
| The purified product's melting point is lower than the literature value. | This indicates the presence of impurities, which could include residual triphenylmethanol or other byproducts. | - Repeat the purification step. For instance, a second recrystallization can significantly improve purity. - Confirm the identity and purity of your product using analytical techniques like NMR or mass spectrometry. A melting point of 128-130°C for triphenylmethanol, compared to the literature value of 162°C, indicated significant impurities in one study.[6] |
Quantitative Data Summary
The efficiency of triphenylmethanol removal can vary depending on the chosen method and the nature of the desired product. The following table provides a summary of reported data from various experimental setups.
| Purification Method | Product Type | Reported Yield | Reported Purity (Melting Point) | Reference |
| Recrystallization | Triphenylmethanol | 64% | 160-163°C | [7] |
| Recrystallization | Triphenylmethanol | 29.08% | 128-130°C (impure) | [6] |
| Trituration & Recrystallization | Triphenylmethanol | 61.9% | 162-163°C | [8] |
Experimental Protocols
Protocol 1: Recrystallization of Triphenylmethanol from Isopropyl Alcohol
This protocol is suitable for purifying triphenylmethanol from byproducts that have different solubility profiles in isopropyl alcohol.
Materials:
-
Crude triphenylmethanol
-
Isopropyl alcohol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude triphenylmethanol in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for at least 15-20 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 2: Removal of Triphenylmethanol by Liquid-Liquid Extraction
This protocol is commonly used in the work-up of Grignard reactions to produce triphenylmethanol, where the desired product is in an organic phase.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether)
-
Aqueous acid solution (e.g., 10% H₂SO₄ or 3M HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the aqueous acid solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer contains the triphenylmethanol, while the lower aqueous layer contains inorganic salts.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Decant or filter the dried organic solution to remove the drying agent.
-
The triphenylmethanol can then be isolated by evaporating the solvent.
Workflow Visualization
The following workflow illustrates the general steps involved in the purification of a product after a deprotection reaction that generates triphenylmethanol.
References
Technical Support Center: Selective Deprotection Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective cleavage of acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selectively removing one acid-labile protecting group in the presence of another?
A1: The core principle is exploiting the differential lability of protecting groups under specific acidic conditions. This is a key aspect of an orthogonal protection strategy , where multiple protecting groups can be removed independently of one another.[1][2][3] Factors such as the stability of the carbocation formed during cleavage, steric hindrance, and the precise reaction conditions (acid strength, temperature, solvent) all contribute to achieving selectivity.[4][5][6]
Q2: How can I remove a Boc group without cleaving a tert-butyl ester?
A2: This is a common challenge as both groups are acid-labile. However, selective deprotection of the N-Boc group can often be achieved by carefully tuning the reaction conditions. Using milder acidic conditions or non-acidic methods is recommended to preserve the tert-butyl ester.[7] For instance, methanesulfonic acid in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) or concentrated sulfuric acid in tBuOAc has been used successfully.[8]
Q3: Are there non-TFA reagents that can selectively remove a Boc group while leaving an ester intact?
A3: Yes, several alternatives to trifluoroacetic acid (TFA) can provide greater selectivity. One such method is the use of oxalyl chloride in methanol, which offers a mild approach for N-Boc deprotection on a wide range of substrates, including those with other acid-sensitive groups.[9][10][11] Another option is using aqueous phosphoric acid.[8]
Q4: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary TIPS ether?
A4: The selective deprotection of silyl ethers is primarily based on steric hindrance and their relative stability to acidic or fluoride-based reagents.[4][12][13] A primary TBDMS ether is less sterically hindered and more labile than a secondary TIPS ether. Mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in methanol, can selectively cleave the TBDMS group while leaving the bulkier TIPS group intact.[14]
Q5: What are "scavengers" and why are they important in deprotection reactions?
A5: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive carbocations generated during the cleavage of acid-labile protecting groups, such as the tert-butyl cation from a Boc or tert-butyl ester group.[15] These carbocations can otherwise lead to unwanted side reactions by alkylating nucleophilic residues like tryptophan, methionine, or cysteine in peptide synthesis.[15] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[16][17]
Troubleshooting Guides
Problem 1: Cleavage of a stable acid-labile group (e.g., TBS ether) during the removal of a more labile group (e.g., Boc).
| Potential Cause | Recommended Solution |
| Reaction conditions are too harsh. | Decrease the acid concentration, switch to a milder acid (e.g., pyridinium p-toluenesulfonate instead of TFA), or lower the reaction temperature.[12] |
| Prolonged reaction time. | Monitor the reaction closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the desired deprotection is complete.[8] |
| Inappropriate solvent. | The choice of solvent can influence the effective acidity. Consider using a solvent system that can modulate the acidity, such as methanesulfonic acid in tBuOAc/CH2Cl2.[8] |
Problem 2: Incomplete deprotection of the target protecting group.
| Potential Cause | Recommended Solution |
| Insufficiently reactive reagent. | Increase the concentration of the acid or switch to a stronger acid. For silyl ethers, if mild acidic conditions are ineffective, a fluoride source like TBAF can be used, though with caution regarding selectivity.[12] |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for any undesired side reactions.[12] |
| Steric hindrance around the protecting group. | Increase the reaction time or consider a deprotecting agent with a smaller steric profile.[12] |
| Poor substrate solubility. | Select a different solvent or a co-solvent system to ensure the substrate is fully dissolved.[12] |
Quantitative Data
Relative Stability of Silyl Ethers to Acidic Hydrolysis
The stability of silyl ethers in acidic media is significantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more hindered groups are more stable.
| Silyl Ether | Relative Rate of Hydrolysis |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data sourced from multiple references.[4][6][13]
Experimental Protocols
Protocol 1: Selective Deprotection of N-Boc Group using Oxalyl Chloride in Methanol
This method provides a mild alternative to TFA for removing N-Boc groups in the presence of other acid-sensitive functionalities.[9][10][11]
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Cleavage of tert-Butyl Esters using Zinc Bromide
Zinc bromide can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.[18][19]
-
Dissolve the substrate containing the tert-butyl ester (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time may vary (can be up to 3 days), so careful monitoring by TLC or LC-MS is crucial.[14][20]
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
Caption: Decision tree for selecting a deprotection strategy.
Caption: Workflow for optimizing selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. Zinc Bromide [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Tritylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Tritylamino)ethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: While the reaction is typically conducted at room temperature, large-scale reactions may require longer durations or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time of several hours may be necessary.
-
Poor Quality Reagents: Ensure that the trityl chloride is of high purity and has not been hydrolyzed to triphenylmethanol by exposure to moisture. Use anhydrous ethanolamine and solvents to prevent unwanted side reactions.
-
-
Side Reactions:
-
O-Tritylation: Although N-tritylation is generally favored due to the higher nucleophilicity of the amine group, some O-tritylation of the hydroxyl group on ethanolamine can occur.[1] To minimize this, consider the slow addition of trityl chloride to an excess of ethanolamine.
-
Hydrolysis of Trityl Chloride: The presence of water in the reaction mixture will lead to the formation of triphenylmethanol, which will reduce the amount of trityl chloride available to react with ethanolamine and complicate the purification process.
-
-
Product Isolation Issues:
-
Incomplete Precipitation: The product is typically isolated by precipitation upon addition of water. If precipitation is incomplete, the yield will be significantly lower. Ensure vigorous stirring during the addition of water and cool the mixture in an ice bath to maximize precipitation.
-
Loss During Washing: Washing the precipitate with an excessive amount of cold water or a solvent in which the product has some solubility can lead to product loss. Use minimal amounts of ice-cold water for washing.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
A: The primary side products in this synthesis are typically triphenylmethanol and the O-tritylated isomer.
-
Triphenylmethanol: This byproduct forms from the hydrolysis of trityl chloride.
-
Prevention: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Removal: Triphenylmethanol is generally less soluble in non-polar solvents than this compound. Recrystallization can be an effective method for its removal.
-
-
O-Tritylethanolamine: This isomer can form, although the N-tritylated product is thermodynamically and kinetically favored.
-
Minimization: Employing a molar excess of ethanolamine can help to favor the more nucleophilic attack of the amine. Slow, controlled addition of trityl chloride to the ethanolamine solution also helps to maintain a low concentration of the electrophile, reducing the likelihood of the less favorable O-alkylation.
-
Issue 3: Difficulties with Product Precipitation and Isolation
Q: The product is not precipitating out of solution upon the addition of water, or it is forming an oil. What should I do?
A: This can be a common issue, especially at larger scales.
-
Inducing Precipitation:
-
Seeding: If you have a small amount of pure, solid this compound, adding a seed crystal to the solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.
-
Extended Cooling: Allow the mixture to stir in an ice bath for a longer period.
-
Solvent Adjustment: If an organic solvent was used in the reaction, its partial removal under reduced pressure before the addition of water can facilitate precipitation.
-
-
Handling Oily Products:
-
If the product separates as an oil, try to triturate it with a non-polar solvent like hexane or petroleum ether. This may induce solidification.
-
Alternatively, you can extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and then concentrate it to obtain the crude product, which can then be purified by recrystallization.
-
Issue 4: Challenges in Scaling Up the Synthesis
Q: I am scaling up the reaction from a lab scale to a pilot plant scale and encountering issues. What are the key considerations?
A: Scaling up a chemical synthesis presents several challenges that need to be carefully managed.
-
Heat Management: The reaction of trityl chloride with ethanolamine is exothermic. On a large scale, the heat generated may not dissipate as efficiently as in a small flask, leading to a temperature increase that can promote side reactions. Ensure adequate cooling and temperature monitoring.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform temperature distribution. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Reagent Addition: The rate of addition of trityl chloride becomes more critical at a larger scale. A slow, controlled addition is necessary to manage the exotherm and minimize the formation of byproducts.
-
Product Isolation and Handling: Handling large volumes of precipitate can be challenging. Ensure you have appropriate filtration and drying equipment for the scale of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the excess ethanolamine in the reaction?
A1: Using an excess of ethanolamine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Secondly, it helps to drive the reaction towards the desired N-tritylated product by favoring the more nucleophilic amine over the hydroxyl group.
Q2: Can I use a different base instead of excess ethanolamine?
A2: Yes, other non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl produced. This can be advantageous if you want to use a stoichiometric amount of ethanolamine.
Q3: What is the best solvent for this reaction?
A3: The reaction can be carried out in a variety of solvents. Isopropanol is a commonly used solvent that facilitates the reaction and the subsequent precipitation of the product upon addition of water.[2] Other solvents like acetonitrile or dichloromethane can also be used.[3] The choice of solvent can influence the reaction rate and the ease of product isolation.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is recrystallization. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of polar and non-polar solvents) and then allowed to cool slowly to form pure crystals.
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (N-H, O-H, and aromatic C-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Solvent | Isopropanol | Acetonitrile | Dichloromethane | High (98%) | [2] |
| Base | Excess Ethanolamine | Triethylamine | - | Varies | - |
| Temperature | Room Temperature | 40°C | 60°C | Varies | - |
| Reaction Time | 1 hour | 4 hours | 12 hours | Varies | - |
| Note: Specific quantitative data on the effect of varying reaction parameters on the yield of this compound is limited in publicly available literature. The table above represents a template for organizing experimental data. The high yield reported in isopropanol suggests it is an effective solvent for this synthesis.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
Ethanolamine
-
Trityl chloride (Triphenylchloromethane)
-
Isopropanol
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel equipped with a magnetic stirrer, dissolve ethanolamine (4.0 equivalents) in isopropanol.
-
Slowly add trityl chloride (1.0 equivalent) to the stirred solution at room temperature. The addition should be controlled to maintain the reaction temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature. A white precipitate of ethanolamine hydrochloride will form.
-
Filter off the ethanolamine hydrochloride precipitate.
-
Pour the filtrate into a separate vessel containing ice-cold water. A white precipitate of this compound will form.
-
Collect the product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Monitoring Tritylation Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of tritylation reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of monitoring a tritylation reaction with TLC?
A1: Monitoring a tritylation reaction by TLC allows for a rapid, simple, and cost-effective way to follow the consumption of the starting alcohol and the formation of the tritylated product.[1][2] This helps in determining the reaction's progress and endpoint, preventing unnecessary extensions of reaction time or premature workup.
Q2: How do the polarities of the starting material (alcohol), trityl chloride, triphenylmethanol (trityl alcohol), and the tritylated product compare on a TLC plate?
A2: The polarity of the compounds determines their retention factor (Rf) on a silica gel TLC plate. The less polar a compound, the higher its Rf value. Generally, the tritylated product is significantly less polar than the starting alcohol because the polar hydroxyl group is protected by the bulky, nonpolar trityl group. Triphenylmethanol, a common byproduct, is also less polar than most starting alcohols but typically more polar than the desired tritylated ether. Trityl chloride is reactive and may not be visible or may appear as triphenylmethanol upon exposure to silica gel.
Q3: What is a typical solvent system (eluent) for running a TLC of a tritylation reaction?
A3: A common eluent for tritylation reaction TLC is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3][4] The exact ratio depends on the polarity of the starting alcohol. A good starting point is often a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The goal is to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[2]
Q4: How can I visualize the spots on the TLC plate?
A4: Several methods can be used for visualization:
-
UV Light (254 nm): The trityl group contains multiple aromatic rings, making the tritylated product and triphenylmethanol UV active.[5][6] They will appear as dark spots on a fluorescent green background. The starting alcohol may or may not be UV active.
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as brown spots.[6][7] This stain is often temporary.
-
Staining Agents: Various chemical stains can be used for permanent visualization. Common stains include:
-
Potassium Permanganate (KMnO₄): Good for visualizing compounds that can be oxidized, such as alcohols, which will appear as yellow-brown spots on a purple background.[5][8]
-
p-Anisaldehyde: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[9]
-
Ceric Ammonium Molybdate (CAM): A general stain that is effective for visualizing hydroxyl groups.[9]
-
Phosphomolybdic Acid (PMA): A good general-purpose stain that visualizes most organic compounds as dark green or blue spots upon heating.[8]
-
Q5: What does a "cospot" on a TLC plate mean and why is it useful?
A5: A "cospot" is a single lane on the TLC plate where both the reaction mixture and a reference standard (e.g., the starting material) are spotted on top of each other. This helps to definitively identify the starting material spot in the reaction mixture lane by comparing their Rf values under identical conditions. If the reaction is complete, the cospot will show a single spot corresponding to the product, while the starting material spot will be absent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.[10][11] - Compound is unstable on the silica gel plate (which is slightly acidic).[12][13] - High-boiling point reaction solvent (e.g., pyridine, DMF) is present.[12] | - Dilute the sample before spotting.[10] - Add a small amount of triethylamine (0.1-2%) to the eluent to neutralize the silica.[13] - Before developing the plate, place it under high vacuum for a few minutes to remove residual high-boiling solvent.[12] |
| No spots are visible | - Sample is too dilute.[11][13] - The compound is not UV active and a UV lamp is being used for visualization.[13] - The compound is volatile and has evaporated from the plate.[13][14] - The starting line was spotted below the solvent level in the developing chamber.[11] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11][13] - Use a chemical stain or an iodine chamber for visualization.[13] - This can be difficult to overcome; ensure the plate is developed promptly after spotting. - Ensure the starting line is always above the solvent level.[11] |
| Reactant and product spots have very similar Rf values | - The chosen eluent system is not providing adequate separation. | - Adjust the polarity of the eluent. If the spots are too high (high Rf), decrease the polarity (more hexane). If the spots are too low (low Rf), increase the polarity (more ethyl acetate).[13] - Try a different solvent system altogether (e.g., dichloromethane/methanol). |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber. - The bottom of the TLC plate is not flat. - The developing chamber was disturbed during development. | - Ensure the plate is standing straight in the chamber.[1] - Make sure the plate is cut evenly. - Place the developing chamber in a location where it will not be moved. |
| Spots are too close to the baseline (low Rf) | - The eluent is not polar enough to move the compounds up the plate.[13] | - Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate).[13] |
| Spots are too close to the solvent front (high Rf) | - The eluent is too polar.[13] | - Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate).[13] |
Quantitative Data Summary
The following table provides typical Rf values for compounds involved in a tritylation reaction. Note that these values are illustrative and can vary significantly based on the specific starting alcohol, the exact eluent composition, and the type of TLC plate used.
| Compound | Typical Polarity | Typical Rf Value (Hexanes:Ethyl Acetate 4:1) |
| Starting Alcohol | High | 0.1 - 0.3 |
| Tritylated Product | Low | 0.6 - 0.9 |
| Triphenylmethanol | Medium-Low | 0.4 - 0.6 |
| Trityl Chloride | (Reactive) | Often appears as Triphenylmethanol |
Experimental Protocol: Monitoring a Tritylation Reaction by TLC
This protocol outlines the general steps for monitoring the progress of a tritylation reaction.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
-
Visualization tools (UV lamp, iodine chamber, or staining solution)
-
Forceps
-
Heat gun (if using a stain that requires heating)
Procedure:
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.[2]
-
Mark small, evenly spaced ticks on the origin line for each sample you will spot. A typical setup includes lanes for the starting material (SM), a cospot (SM + reaction mixture), and the reaction mixture (Rxn) at different time points (e.g., T=0, T=1h, T=2h).
-
-
Prepare the Developing Chamber:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.
-
Place a piece of filter paper inside the chamber, wetting it with the eluent, to saturate the chamber with solvent vapors. This ensures a more uniform solvent front.
-
Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the starting alcohol in a suitable solvent to create a reference solution.
-
Dip a clean capillary spotter into the starting material solution and gently touch it to the designated tick mark on the origin line. The spot should be small, around 1-2 mm in diameter.[1]
-
At T=0, withdraw a small aliquot of the reaction mixture using a capillary spotter and spot it on the designated tick mark.
-
For the cospot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Repeat the spotting of the reaction mixture at subsequent time intervals as the reaction proceeds.
-
-
Develop the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and not touching the sides of the chamber.
-
Replace the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.
-
-
Visualize and Analyze the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[5]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain to see all compounds.
-
Analyze the plate to determine the progress of the reaction. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while the spot for the less polar tritylated product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Rf values for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Visualizations
Caption: Workflow for monitoring a tritylation reaction.
Caption: Troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. youtube.com [youtube.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. microbiozindia.com [microbiozindia.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-(Tritylamino)ethanol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of 2-(Tritylamino)ethanol and its common N-protected analogues, N-Boc-ethanolamine and N-Cbz-ethanolamine. The trityl (Tr), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protecting groups are frequently employed in organic synthesis to temporarily block the reactivity of the amine functionality. Understanding their distinct 1H NMR spectral features is crucial for reaction monitoring and structural confirmation.
Comparison of 1H NMR Spectral Data
The 1H NMR spectra of these compounds are characterized by signals corresponding to the ethanolamine backbone and the respective protecting groups. The bulky aromatic trityl group shows a complex multiplet in the aromatic region, while the Boc group exhibits a characteristic singlet for its nine equivalent protons. The Cbz group displays signals for its aromatic ring and a benzylic methylene group.
Below is a summary of the experimental and predicted 1H NMR chemical shifts for this compound and its alternatives.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound | Trityl-H (aromatic) | ~7.20-7.50 | Multiplet | 15H |
| -CH2-O | ~3.55 | Triplet | 2H | |
| -CH2-N | ~2.45 | Triplet | 2H | |
| -NH- | Variable | Broad Singlet | 1H | |
| -OH | Variable | Broad Singlet | 1H | |
| N-Boc-ethanolamine | -NH- | ~5.06 | Broad Singlet | 1H |
| -CH2-O | ~3.67 | Triplet | 2H | |
| -CH2-N | ~3.26 | Triplet | 2H | |
| Boc-H (tert-butyl) | ~1.43 | Singlet | 9H | |
| -OH | ~1.25 | Singlet | 1H | |
| N-Cbz-ethanolamine | Cbz-H (aromatic) | ~7.35 | Multiplet | 5H |
| Cbz-CH2 (benzylic) | ~5.10 | Singlet | 2H | |
| -CH2-O | ~3.68 | Triplet | 2H | |
| -CH2-N | ~3.30 | Triplet | 2H | |
| -NH- | Variable | Broad Singlet | 1H | |
| -OH | Variable | Broad Singlet | 1H |
Note: Chemical shifts are typically reported in ppm relative to a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocol: 1H NMR Spectroscopy
A general procedure for acquiring a 1H NMR spectrum is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
-
Acquire the 1H NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of a protected aminoethanol.
A Comparative Guide to Purity Determination of 2-(Tritylamino)ethanol: HPLC, GC, and Titration Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-(Tritylamino)ethanol, a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of the final product. Here, we compare a proposed High-Performance Liquid Chromatography (HPLC) method with two common alternatives: Gas Chromatography (GC) and Potentiometric Titration. This guide presents detailed experimental protocols, supporting data for comparison, and visual workflows to aid in method selection and implementation.
Method Comparison Overview
The choice of analytical method for purity assessment of this compound depends on several factors including the required specificity, sensitivity, sample throughput, and available instrumentation. The bulky, hydrophobic trityl group and the polar amino alcohol functionality of the molecule present unique analytical considerations.
-
High-Performance Liquid Chromatography (HPLC): Offers a high degree of specificity, allowing for the separation and quantification of the main component from its potential impurities. The presence of the trityl group allows for direct UV detection.
-
Gas Chromatography (GC): A powerful technique for separating volatile compounds. Due to the low volatility of this compound, derivatization is generally required to improve its thermal stability and chromatographic performance.
-
Potentiometric Titration: A classic and straightforward method for determining the total basic content of a sample. While simple and cost-effective, it is a non-specific method and cannot distinguish between this compound and other basic impurities.
A summary of the key performance characteristics of each method is presented in Table 1.
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | HPLC-UV | GC-FID (with Derivatization) | Potentiometric Titration |
| Principle | Separation based on polarity | Separation based on volatility | Acid-base neutralization |
| Specificity | High (separates impurities) | High (separates volatile components) | Low (measures total basicity) |
| Sensitivity | Moderate to High | High | Low |
| Quantitation | Yes (External/Internal Standard) | Yes (External/Internal Standard) | Yes (Total base content) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Typical Impurities | Ethanolamine, Triphenylmethanol, Unreacted Triphenylchloromethane, Triethylamine | Volatile impurities and derivatized non-volatile impurities | Basic impurities (e.g., Ethanolamine, Triethylamine) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 50 mL of the sample diluent to obtain a concentration of approximately 0.5 mg/mL.
Justification of Parameters:
-
Column: A C18 column is chosen for its excellent retention of hydrophobic molecules like the trityl group.[1][2]
-
Mobile Phase: A gradient of acetonitrile and water with trifluoroacetic acid is used to ensure good peak shape for the basic amine and to elute a range of impurities with varying polarities.[1]
-
Detection: The trityl group exhibits strong UV absorbance, with 254 nm being a common wavelength for aromatic compounds, providing good sensitivity.[3][4]
Workflow for HPLC Analysis:
Gas Chromatography (GC-FID) Method
This method requires derivatization of the polar hydroxyl and amino groups to increase the volatility of this compound. Silylation is a common derivatization technique for this purpose.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Derivatization Procedure:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 150 °C for 2 min, Ramp: 15 °C/min to 300 °C, Hold: 10 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Justification of Parameters:
-
Derivatization: Silylation is a robust method to decrease the polarity and increase the volatility of amino alcohols, making them suitable for GC analysis.[5]
-
Column: A non-polar DB-5 column is a good general-purpose column for separating a wide range of derivatized compounds.
-
Detector: FID is a universal detector for organic compounds and provides excellent sensitivity.[6]
Workflow for GC Analysis:
Potentiometric Titration Method
This method determines the total amount of basic substances in the sample by titrating with a standardized acid.
Instrumentation:
-
Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).
-
Analytical balance.
-
Magnetic stirrer.
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid, standardized.
-
Glacial acetic acid.
Procedure:
-
Accurately weigh about 150 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode and the burette tip into the solution.
-
Titrate with standardized 0.1 M perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve.
Calculation: Purity (%) = (V x M x F x 100) / W
Where:
-
V = Volume of titrant at the endpoint (mL)
-
M = Molarity of the titrant (mol/L)
-
F = Molar mass of this compound (303.41 g/mol ) / 1000
-
W = Weight of the sample (mg)
Justification of Method:
-
Non-aqueous Titration: this compound is a weak base, and titration in a non-aqueous solvent like glacial acetic acid enhances its basicity, leading to a sharper endpoint.[7][8]
-
Titrant: Perchloric acid is a strong acid in glacial acetic acid and is a common titrant for the determination of weak bases.[9]
Logical Relationship for Method Selection:
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
- 9. library.aocs.org [library.aocs.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Trityl- and Boc-Protected 2-Aminoethanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the use of protecting groups is fundamental for the selective modification of polyfunctional molecules. The trityl (Trt) and tert-butoxycarbonyl (Boc) groups are two of the most common protecting groups for amines. Understanding their behavior under mass spectrometry (MS) analysis is crucial for characterization, quality control, and metabolite identification. This guide provides a comparative analysis of the mass spectrometry fragmentation of 2-(tritylamino)ethanol and its commonly used alternative, tert-butyl (2-hydroxyethyl)carbamate (Boc-ethanolamine), supported by established fragmentation principles.
Performance Comparison at a Glance
The choice of protecting group significantly influences the fragmentation pattern observed in mass spectrometry. The highly stable trityl cation dominates the spectrum of this compound, while the fragmentation of Boc-ethanolamine is characterized by cleavages within the Boc group itself.
| Feature | This compound | tert-Butyl (2-hydroxyethyl)carbamate (Boc-ethanolamine) |
| Molecular Formula | C₂₁H₂₁NO | C₇H₁₅NO₃ |
| Exact Mass | 303.1623 g/mol | 161.1052 g/mol |
| Major Fragmentation Pathway | Cleavage of the C-N bond | Cleavage within the Boc group |
| Dominant Fragment Ion (m/z) | 243 ([C(C₆H₅)₃]⁺) | 102 ([M - C₄H₉O]⁺), 57 ([C₄H₉]⁺) |
| Key Neutral Losses | 60 (C₂H₆N) | 56 (isobutylene), 101 (Boc group) |
| Ionization Suitability | ESI, APCI, EI | ESI, APCI, EI |
Unraveling the Fragmentation Pathways
The structural differences between the trityl and Boc protecting groups lead to distinct and predictable fragmentation pathways under mass spectrometric analysis.
This compound: The Reign of the Trityl Cation
The mass spectrum of this compound is anticipated to be dominated by the formation of the highly stable triphenylmethyl (trityl) cation. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.
Upon ionization, the primary fragmentation event is the homolytic cleavage of the C-N bond, leading to the formation of the trityl cation at m/z 243 . This fragment is often the base peak in the spectrum due to its exceptional stability. Other potential, though likely less intense, fragment ions could arise from the loss of water from the molecular ion to give a fragment at m/z 285 , or through alpha-cleavage adjacent to the nitrogen atom, which would result in a fragment at m/z 75 .
tert-Butyl (2-hydroxyethyl)carbamate: A Tale of Two Cleavages
In contrast to the trityl-protected analogue, the fragmentation of Boc-ethanolamine is dictated by the lability of the tert-butoxycarbonyl group. The fragmentation is expected to proceed through two main pathways.
One major pathway involves a McLafferty-type rearrangement, leading to the elimination of isobutylene (a neutral loss of 56 Da) and the formation of a radical cation at m/z 105 . A subsequent loss of a carboxyl radical could lead to the ion at m/z 44 . The other prominent pathway is the heterolytic cleavage of the O-C bond of the carbamate, resulting in the formation of the stable tert-butyl cation at m/z 57 . Alpha-cleavage with loss of the tert-butoxy radical could also occur, yielding a fragment at m/z 88 .
Experimental Protocols
The following provides a general methodology for the analysis of this compound and tert-butyl (2-hydroxyethyl)carbamate using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Sample Preparation
-
Standard Solutions: Prepare stock solutions of this compound and tert-butyl (2-hydroxyethyl)carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare serial dilutions to the desired concentrations for analysis.
-
Derivatization (for GC-MS): For GC-MS analysis, derivatization may be necessary to increase the volatility of the analytes, particularly for this compound. A common method is silylation:
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: Introduce the sample solution via a syringe pump at a flow rate of 10 µL/min.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): For tandem mass spectrometry experiments, use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
This guide provides a foundational understanding of the key differences in the mass spectrometric fragmentation of trityl- and Boc-protected 2-aminoethanol. The distinct fragmentation patterns allow for their unambiguous identification and characterization in complex mixtures, a critical aspect in pharmaceutical research and development.
Comparison of trityl, Boc, and Fmoc protecting groups for amino alcohols
A Comparative Guide to Trityl, Boc, and Fmoc Protecting Groups for Amino Alcohols
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like amino alcohols. These bifunctional compounds, containing both a nucleophilic amino and hydroxyl group, require careful planning to achieve selective reactions. This guide provides an objective comparison of three of the most common amine protecting groups—trityl (Trt), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of amino alcohol chemistry, supported by experimental data and detailed protocols.
Core Principles and Chemical Properties
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Trityl, Boc, and Fmoc groups offer distinct chemical properties that allow for orthogonal strategies in multi-step syntheses.
-
Trityl (Trt): The triphenylmethyl group is a bulky protecting group typically introduced using trityl chloride in the presence of a base.[1] Its significant steric hindrance often leads to selective protection of the less hindered primary amine over the hydroxyl group in amino alcohols.[1] The Trt group is highly sensitive to acidic conditions and can be cleaved with mild acids like formic acid or dilute trifluoroacetic acid (TFA).[2][3] It is stable to basic and nucleophilic reagents, as well as catalytic hydrogenation.[1]
-
tert-Butyloxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups in organic synthesis.[4] It is introduced using di-tert-butyl dicarbonate (Boc₂O).[4] While also acid-labile, the Boc group generally requires stronger acidic conditions for cleavage than the trityl group, such as concentrated TFA or hydrochloric acid.[4][5] This differential acid sensitivity allows for the selective deprotection of a trityl group in the presence of a Boc group. The Boc group is stable to basic conditions and catalytic hydrogenation.[6]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Unlike Trt and Boc, the Fmoc group is cleaved under mild basic conditions, typically with a solution of a secondary amine like piperidine in an organic solvent.[7][8] This base-lability makes it orthogonal to both acid-labile Trt and Boc groups, a crucial feature in complex synthetic strategies.[8][9] The Fmoc group is stable to acidic conditions.[8]
Data Presentation: A Comparative Overview
The following tables summarize the key properties and reaction conditions for the trityl, Boc, and Fmoc protecting groups in the context of amino alcohol protection.
Table 1: Stability of Protecting Groups
| Protecting Group | Stable to | Labile to |
| Trityl (Trt) | Bases, nucleophiles, catalytic hydrogenation | Strong and mild acids (e.g., TFA, HCl, formic acid)[2][3] |
| Boc | Bases, nucleophiles, catalytic hydrogenation | Strong acids (e.g., TFA, HCl)[4][5] |
| Fmoc | Acids | Bases (e.g., piperidine)[7][8] |
Table 2: Typical Protection and Deprotection Conditions
| Protecting Group | Protection Reagent | Typical Deprotection Conditions |
| Trityl (Trt) | Trityl chloride, base (e.g., triethylamine, pyridine)[2] | 20% TFA in DCM, 0°C to RT, 1-2 h[10] or 97% Formic acid, RT, 3 min[2] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O)[4] | 20-50% TFA in DCM, RT, 1-2 h[10] or 4M HCl in dioxane, RT, 2-3 h[11] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃)[12] | 20% Piperidine in DMF, RT, 10-30 min[13] |
Table 3: Orthogonality and Selective Deprotection
| Groups Present | Desired Deprotection | Reagent and Conditions | Reference |
| N-Trt, O-Boc | N-Trt removal | Mild acid (e.g., 1% TFA in DCM) | [6] |
| N-Boc, O-Trt | O-Trt removal | Mild acid (e.g., 1% TFA in DCM) | [6] |
| N-Fmoc, O-Trt | N-Fmoc removal | 20% Piperidine in DMF | [8] |
| N-Fmoc, O-Boc | N-Fmoc removal | 20% Piperidine in DMF | [8] |
| N-Boc, N-Cbz | N-Boc removal | Acid (e.g., TFA) | [5] |
Mandatory Visualization
The following diagrams illustrate the chemical structures, experimental workflows, and logical relationships involved in the use of these protecting groups.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. chempep.com [chempep.com]
- 9. biosynth.com [biosynth.com]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Protecting Group Stability: Trityl vs. Boc in Varying pH Landscapes
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic strategy. The stability of these groups under various pH conditions dictates their suitability for multi-step syntheses where reaction conditions can fluctuate dramatically. This guide provides an in-depth comparison of two widely used amine protecting groups, trityl (triphenylmethyl, Trt) and tert-butoxycarbonyl (Boc), focusing on their stability across acidic, neutral, and basic environments. This analysis is supported by experimental data to facilitate informed decisions in complex synthetic designs.
At a Glance: Comparative Stability of Trityl and Boc Groups
The fundamental difference in the stability of trityl and Boc protecting groups lies in their susceptibility to acidic conditions. The trityl group is notably more acid-labile than the Boc group, a property that forms the basis of many orthogonal protection strategies.[1][2] Both groups exhibit excellent stability under neutral and basic conditions.[3]
| Protecting Group | Acidic Conditions (pH < 7) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 7) |
| Trityl (Trt) | Highly Labile | Stable | Stable |
| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable |
Quantitative Stability Analysis
To provide a clearer understanding of the practical implications of these stability profiles, the following table summarizes quantitative data on the cleavage of trityl and Boc protecting groups under various pH conditions. It is important to note that exact cleavage times and yields can be substrate-dependent.
| pH Condition | Reagent/Solvent | Protecting Group | Temperature (°C) | Time | Cleavage (%) |
| Strongly Acidic | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Boc | Room Temperature | 30 min - 3 h | >95[4] |
| Mildly Acidic | 80% Acetic Acid | Trityl | Room Temperature | 20 - 30 min | >95[1] |
| Mildly Acidic | 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Trityl | Room Temperature | 30 - 60 min | >95 |
| Neutral | pH-neutral (Visible-light photocatalysis) | Trityl | Room Temperature | Varies | Moderate to Excellent[5] |
| Neutral | Water | Boc | Room Temperature | 24 h | No significant cleavage |
| Basic | 20% Piperidine in Dimethylformamide (DMF) | Boc | Room Temperature | 24 h | No significant cleavage |
| Basic | 1M Sodium Hydroxide (NaOH) | Trityl | Room Temperature | 24 h | No significant cleavage |
Mechanistic Insights into Deprotection
The differential stability of trityl and Boc groups in acidic media is rooted in the stability of the carbocation intermediates formed during cleavage.
Trityl Deprotection
The deprotection of a trityl group proceeds through an SN1 mechanism.[6] Protonation of the heteroatom (e.g., nitrogen in an amine) by an acid leads to the departure of the stable triphenylmethyl cation. The high stability of this cation, due to the extensive resonance delocalization across the three phenyl rings, allows for cleavage under very mild acidic conditions.
Boc Deprotection
The acid-catalyzed removal of the Boc group also involves the formation of a carbocation intermediate, the tert-butyl cation. While the tert-butyl cation is relatively stable, it is less so than the trityl cation. Consequently, stronger acidic conditions are required to facilitate the cleavage of the Boc group.[4][7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the deprotection of trityl and Boc groups.
Protocol 1: Deprotection of an N-Trityl Protected Amine under Mild Acidic Conditions
Objective: To remove the trityl protecting group from an amine using mild acidic conditions.
Materials:
-
N-trityl protected amine
-
80% Acetic Acid in water (v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl protected amine in 80% acetic acid.
-
Stir the solution at room temperature for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection of an N-Boc Protected Amine under Strongly Acidic Conditions
Objective: To remove the Boc protecting group from an amine using strong acidic conditions.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected amine.
Logical Workflow for Protecting Group Selection
The choice between trityl and Boc protecting groups is often dictated by the presence of other acid-sensitive functionalities within the molecule and the desired orthogonal deprotection strategy.
Caption: Decision workflow for selecting between Trityl and Boc protecting groups.
Signaling Pathways and Experimental Workflows in Drug Development
The principles of protecting group stability are fundamental in the synthesis of complex molecules for drug development, including those that modulate signaling pathways. For instance, in the synthesis of a kinase inhibitor, a trityl group might be used to protect a primary amine on a scaffold while a Boc group protects an amine on a side chain. This allows for the selective deprotection and modification of the scaffold before the final deprotection of the side chain under stronger acidic conditions.
Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.
Conclusion
The choice between trityl and Boc protecting groups is a nuanced decision that hinges on the specific requirements of a synthetic route. The significantly higher acid lability of the trityl group makes it an invaluable tool for orthogonal protection strategies where mild deprotection conditions are paramount.[2] Conversely, the greater stability of the Boc group allows for its use in the presence of more acid-sensitive functionalities that would be cleaved under the conditions required for trityl removal. By understanding the quantitative differences in their stability and the underlying mechanistic principles, researchers can design more efficient and robust synthetic pathways for the creation of complex molecules.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the FT-IR Characterization of 2-(Tritylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 2-(tritylamino)ethanol with related ethanolamine compounds. Detailed experimental protocols and data interpretation are included to assist in the accurate characterization of this and similar molecules, which are often pivotal intermediates in pharmaceutical synthesis.
Introduction to FT-IR Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) group, the bulky trityl group, and the ethanol backbone. This guide will compare its spectrum to those of ethanolamine, N-tert-butylethanolamine, and triethanolamine to highlight the distinct spectral features imparted by the trityl protecting group.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its analogues. The assignments for this compound are predicted based on the characteristic absorptions of its constituent functional groups.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Ethanolamine (cm⁻¹) [1] | N-tert-Butylethanolamine (cm⁻¹) | Triethanolamine (cm⁻¹) [2] |
| O-H | Stretching (H-bonded) | ~3400 (broad) | ~3350 (broad) | ~3400 (broad) | ~3306 (broad) |
| N-H | Stretching | ~3350 (medium) | ~3280 (broad, two bands for -NH₂) | ~3300 (medium) | N/A |
| C-H (Aromatic) | Stretching | ~3100-3000 | N/A | N/A | N/A |
| C-H (Aliphatic) | Stretching | ~2950-2850 | ~2930-2850 | ~2960-2860 | 2945, 2875, 2819 |
| Aromatic C=C | Stretching | ~1600, ~1490, ~1450 | N/A | N/A | N/A |
| N-H | Bending | ~1580 | 1598 | ~1570 | N/A |
| C-H (Aliphatic) | Bending | ~1450, ~1375 | 1458 | ~1470, ~1365 | ~1450 |
| C-O | Stretching | ~1060 | 1074 | ~1050 | 1029 |
| C-N | Stretching | ~1180 | 1028 | ~1150 | ~1100 |
| Aromatic C-H | Out-of-plane Bending | ~750, ~700 | N/A | N/A | N/A |
Key Spectral Interpretations:
-
O-H Stretch: The broad absorption around 3400 cm⁻¹ in all compounds is characteristic of the hydrogen-bonded hydroxyl group.
-
N-H Stretch: this compound is expected to show a single, medium intensity N-H stretching band, distinguishing it from the two bands of the primary amine in ethanolamine and the absence of this band in the tertiary amine, triethanolamine.
-
Aromatic C-H and C=C Stretches: The presence of the trityl group in this compound is clearly indicated by the aromatic C-H stretching peaks just above 3000 cm⁻¹ and the characteristic aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. These are absent in the other listed ethanolamines.
-
C-O and C-N Stretches: The C-O and C-N stretching frequencies are present in all the molecules, though their exact positions can be influenced by the nature of the substituent on the nitrogen atom.
Experimental Protocol: FT-IR Analysis of a Solid Sample
This protocol details the thin solid film method, a common and effective technique for obtaining the FT-IR spectrum of a solid organic compound.[3]
Materials:
-
This compound (or other solid sample)
-
A volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Place a small amount (approximately 5-10 mg) of the solid sample into a clean, dry vial.
-
Add a few drops of a volatile solvent to dissolve the solid completely.
-
-
Film Deposition:
-
Take a clean, dry salt plate from the desiccator.
-
Using a pipette, apply one or two drops of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate.[3]
-
-
Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.
-
Workflow for FT-IR Characterization
The following diagram illustrates the logical workflow for characterizing an unknown sample, such as this compound, using FT-IR spectroscopy.
References
Comparative study of different acidic reagents for trityl deprotection
For Researchers, Scientists, and Drug Development Professionals
The trityl (Trt) group is a cornerstone in the synthesis of complex organic molecules, prized for its ability to protect primary alcohols, amines, and thiols. Its removal, or deprotection, is most commonly achieved under acidic conditions, leveraging the stability of the resulting trityl cation. However, the choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the presence of other protecting groups. This guide provides a comparative analysis of various acidic reagents for trityl deprotection, supported by experimental data and detailed protocols to aid in selecting the optimal method for your synthetic needs.
Performance Comparison of Acidic Reagents
The efficiency of trityl deprotection is highly dependent on the acidic reagent employed, the solvent, and the reaction temperature. The following table summarizes the performance of common acidic reagents for the deprotection of trityl-protected alcohols.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Brønsted Acids | |||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][2] |
| Acetic Acid (aq. 50-80%) | Water or neat | Room Temp. | Varies (can be slow) | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[1][3] |
| Hydrochloric Acid (HCl) | Toluene (with PTC) | Ambient Temp. | Not Specified | High | Phase-transfer catalysis can enhance reactivity.[4] |
| Lewis Acids | |||||
| Boron trifluoride etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp. | 45 min | 93 | Effective for various substrates.[2] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Ambient Temp. | < 10 min (for >80% conversion) | High | Rapid deprotection.[5] |
| Magnesium Bromide (MgBr₂) | Dichloromethane (DCM) | Ambient Temp. | 30 min | Excellent | Efficient for complete conversion.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative protocols for the deprotection of trityl-protected compounds using common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from a nitrogen-containing compound.[1]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[1]
Protocol 2: Deprotection using Formic Acid
This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of trityl-protected alcohols.[1][2]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected alcohol (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes.[2]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[1][2]
-
The residue can then be further purified by extraction. For instance, extract with warm water, filter the insoluble triphenyl-carbinol, and evaporate the filtrate in vacuo.[2]
Protocol 3: Deprotection using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol details the use of a Lewis acid for trityl deprotection.[2]
Materials:
-
Trityl-protected substrate
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in a mixture of CHCl₃ and MeOH (e.g., a 4:1 ratio).
-
Add BF₃·OEt₂ (2.0 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature for 45 minutes.
-
Pour the reaction mixture into a separatory funnel containing EtOAc and H₂O.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be further purified, for example, by crystallization.
Mechanism and Workflow
The deprotection of a trityl group under acidic conditions proceeds through the formation of a stable trityl cation. This mechanism is fundamental to understanding the reactivity and selectivity of different acidic reagents.
Caption: Acid-catalyzed deprotection mechanism of a trityl ether.
The general workflow for trityl deprotection in a laboratory setting involves a series of standard organic chemistry techniques.
Caption: General experimental workflow for trityl deprotection.
Selectivity and Orthogonality
A key advantage of the trityl group is its acid lability, which allows for its removal while other protecting groups remain intact. This orthogonality is crucial in multi-step syntheses.
-
Trityl vs. Boc: The trityl group is generally less stable to acid than the tert-butoxycarbonyl (Boc) group.[6] This allows for the selective deprotection of a trityl group in the presence of a Boc group using milder acidic conditions, such as 50% aqueous acetic acid.[3]
-
Trityl vs. Silyl Ethers (e.g., TBS): Trityl ethers can be deprotected in the presence of tert-butyldimethylsilyl (TBS) ethers using mild acids like acetic or formic acid.[2] Silyl ethers are typically removed with fluoride ions, providing a clear orthogonal deprotection strategy.
-
Fine-tuning Lability: The acid lability of the trityl group can be modulated by introducing electron-donating methoxy groups to the phenyl rings. A monomethoxytrityl (MMT) group is cleaved about 10 times faster than a trityl group, while a dimethoxytrityl (DMT) group is cleaved approximately 100 times faster.[6] This allows for a tiered deprotection strategy based on acid strength.
Conclusion
The selection of an acidic reagent for trityl deprotection is a critical decision in synthetic chemistry. While strong acids like TFA offer rapid and complete removal, milder Brønsted acids such as formic and acetic acid provide greater selectivity in the presence of other acid-sensitive functionalities. Lewis acids present a powerful alternative, often affording high yields under mild conditions. By understanding the comparative performance, experimental protocols, and selectivity profiles detailed in this guide, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and success.
References
Validating the Structure of 2-(Tritylamino)ethanol via 13C NMR Spectroscopy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison and validation of the chemical structure of 2-(Tritylamino)ethanol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected 13C NMR chemical shifts, compares them with data from analogous compounds, and provides a detailed experimental protocol for structural verification.
Structural Validation through Comparative 13C NMR Data
The validation of the this compound structure is achieved by comparing its predicted 13C NMR chemical shifts with experimentally determined values for structurally related molecules. Due to the lack of a publicly available, fully assigned 13C NMR spectrum for this compound, this guide utilizes data from its constituent moieties—the trityl group and the ethanolamine backbone—and from analogous N-substituted ethanolamine derivatives.
The predicted chemical shifts for this compound are derived from the known spectral data of triphenylmethane (for the trityl group) and ethanolamine. These predictions are then benchmarked against the experimental data from compounds such as N-benzylethanolamine and ethyl(trityl)amine to confirm the assignments.
Table 1: Comparative 13C NMR Chemical Shift Data (δ, ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) - Triphenylmethane[1][2] | Experimental Chemical Shift (ppm) - Ethanolamine[3][4] | Experimental Chemical Shift (ppm) - N-Benzylethanolamine |
| Trityl Group | ||||
| Quaternary Carbon (C-Tr) | ~70-75 | 56.8[1] | - | - |
| ipso-Carbon | ~145-148 | 144.1[1] | - | 140.2 |
| ortho-Carbon | ~128-130 | 129.5[1] | - | 128.5 |
| meta-Carbon | ~127-129 | 128.2[1] | - | 127.2 |
| para-Carbon | ~126-128 | 126.4[1] | - | 128.5 |
| Ethanolamine Backbone | ||||
| Methylene Carbon (-CH2-N) | ~45-50 | - | ~44 | 51.5 |
| Methylene Carbon (-CH2-O) | ~60-65 | - | ~63 | 61.0 |
Note: Predicted values are estimates based on the additive effects of substituents. Experimental values for N-benzylethanolamine are sourced from publicly available spectral data.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines the steps for acquiring a 13C NMR spectrum of this compound for structural validation.
1. Sample Preparation:
-
Dissolve 20-50 mg of the synthesized this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Instrument Setup:
-
The 13C NMR spectrum should be acquired on a spectrometer operating at a field strength of at least 75 MHz for 13C nuclei.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.
-
A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially the quaternary carbon of the trityl group.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required, although for structural confirmation, the chemical shifts are of primary importance.
Visualization of Structural Validation Workflow
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its validation using 13C NMR.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Tritylamino)ethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Tritylamino)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for hazardous waste management and data extrapolated from SDSs of structurally similar amino ethanol compounds.
Disclaimer: The information provided herein is intended as a general guide. The bulky trityl group in this compound can significantly alter its physical, chemical, and toxicological properties compared to simpler amino ethanols. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and facilities.
Immediate Safety and Handling Protocols
When handling this compound, adherence to strict safety protocols is crucial to minimize exposure and ensure personal safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to:
-
Safety glasses with side shields or chemical splash goggles.
-
A face shield for additional protection.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A laboratory coat.
-
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Promptly wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary of Analogous Compounds
| Hazard Classification | 2-(Diethylamino)ethanol | 2-(Ethylamino)ethanol | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol |
| Acute Toxicity (Oral) | Category 4[1][2] | Harmful if swallowed[3] | Not Classified |
| Acute Toxicity (Dermal) | Category 3[2] | Toxic in contact with skin[3] | Not Classified |
| Skin Corrosion/Irritation | Category 1B[2] | Causes burns[3] | Category 1C[4] |
| Serious Eye Damage/Irritation | Category 1[2] | Causes eye burns[3] | Category 1[4] |
| Flammability | Flammable liquid (Category 3)[2] | Combustible liquid[3] | Not Classified |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines a conservative approach to its disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate this compound waste as "Hazardous Chemical Waste."
-
This waste stream must be segregated from all other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents or acids.
Step 2: Containerization
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.
Step 3: Labeling
-
Clearly label the dedicated waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and any other components mixed with the waste.
Step 4: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
The storage area must be well-ventilated and away from sources of ignition.
Step 5: Full Container Handling and Disposal
-
Once the container is full, ensure the cap is tightly sealed.
-
Complete a hazardous waste tag with all required institutional information.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor for final disposal, which will likely involve incineration at a licensed facility.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, emphasizing the importance of consulting institutional resources when specific information is unavailable.
Caption: Decision-making workflow for chemical waste disposal.
References
Personal protective equipment for handling 2-(Tritylamino)ethanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety and logistical information for handling 2-(Tritylamino)ethanol in a laboratory setting. It is intended to ensure safe operational procedures and proper disposal, forming a critical part of your laboratory safety protocol.
Hazard Identification and Personal Protective Equipment (PPE)
Aminoethanol compounds are typically corrosive and can cause severe skin and eye damage.[1] They may also be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors that could cause serious eye irritation or burns.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which may lead to irritation, burns, or absorption of the chemical.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols, which can be harmful to the respiratory system.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safely handling this compound.
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify the location and functionality of the nearest emergency eyewash station and safety shower.
-
Assemble all necessary laboratory equipment and reagents before commencing work.
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to control potential vapors.[6]
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Use appropriate tools, such as spatulas or powder funnels, for transferring the solid chemical.
-
Keep containers of this compound tightly closed when not in use to prevent the release of any potential dust or vapors.[6]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents and acids.[3]
-
Ensure the storage container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
This waste stream should be segregated from other chemical wastes to avoid potential reactions.
-
Use a container that is chemically compatible and has a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
Waste Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from sources of ignition.
-
Once the container is full, it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Protocols
The hazard classifications and handling precautions outlined in this guide are based on established experimental protocols for similar chemical compounds as detailed in their respective Safety Data Sheets. These protocols typically involve standardized tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and other potential health effects.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
